1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine
Description
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-ethylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-2-12-5-11-7-6(12)3-4-10-8(7)9/h3-5H,2H2,1H3,(H2,9,10) |
InChI Key |
SGUPSFRNQQWUGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=CN=C2N |
Origin of Product |
United States |
Unlocking the Immune Synapse: Mechanism of Action and Methodological Validation of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine
Pharmacological Context & Structural Evolution
The innate immune system relies on Pattern Recognition Receptors (PRRs) to detect pathogenic threats. Among these, endosomal Toll-like receptors (TLR7 and TLR8) are critical sensors of single-stranded RNA (ssRNA). Synthetic small-molecule agonists targeting these receptors have become a cornerstone of modern immunotherapy, particularly in immuno-oncology and vaccine adjuvant development.
1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine represents a highly refined structural evolution within this class. Historically, the field was dominated by 1[1] (e.g., Imiquimod and Resiquimod). However, extensive Structure-Activity Relationship (SAR) studies demonstrated that truncating the quinoline core to an 2[2] alters the electronic environment, significantly enhancing aqueous solubility while shifting the selectivity profile predominantly toward TLR7.
The causality of its efficacy lies in its specific pharmacophore:
-
C4-Amine Group: This is the non-negotiable anchor. It acts as a critical hydrogen bond donor to specific aspartate residues (e.g., Asp543) within the TLR7 binding pocket, mimicking the natural interaction of guanosine[1].
-
Imidazopyridine Core: The removal of the benzene ring (compared to quinolines) reduces steric bulk, allowing for a tighter fit in the TLR7 orthosteric site while minimizing off-target lipophilic toxicity.
-
N1-Ethyl Substitution: The N1 position dictates the hydrophobic interactions necessary for receptor dimerization. While the ethyl group provides a baseline hydrophobic anchor, this position is highly modular; larger groups (like benzyl or isobutyl) are often synthesized to maximize potency[3].
Core Mechanism of Action: The MyD88 Axis
The mechanism of action for 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine is strictly dependent on endosomal uptake and the subsequent assembly of the Myddosome complex.
-
Endosomal Translocation: As a small molecule, the compound enters antigen-presenting cells (plasmacytoid dendritic cells, macrophages) via endocytosis or passive diffusion into the acidic endosomal compartment.
-
Receptor Dimerization: The compound binds to the pre-formed, m-shaped inactive dimers of TLR7/8. The binding occurs at the dimerization interface, inducing a conformational change that brings the cytoplasmic Toll/IL-1 receptor (TIR) domains into close proximity[4].
-
Signal Transduction: The activated TIR domains recruit the adaptor protein MyD88 . MyD88 subsequently recruits IRAK4 and IRAK1, forming the Myddosome. IRAK4 autophosphorylates and activates IRAK1, which then engages TRAF6[5].
-
Transcriptional Bifurcation:
-
NF-κB Pathway: TRAF6 activates the IKK complex, leading to the degradation of IκB and the nuclear translocation of NF-κB. This drives the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-12)[5].
-
IRF7 Pathway: In plasmacytoid dendritic cells (pDCs), TRAF6 also activates IRF7, which translocates to the nucleus to induce massive quantities of Type I Interferons (IFN-α, IFN-β), a critical step for bridging innate and adaptive immunity[2].
-
Figure 1: MyD88-dependent TLR7/8 signaling cascade induced by imidazo[4,5-c]pyridines.
Quantitative Profiling & SAR Comparison
To understand the specific utility of the imidazo[4,5-c]pyridine scaffold, it must be benchmarked against legacy compounds. The truncation of the quinoline ring generally shifts the profile toward pure TLR7 agonism, which is highly desirable for minimizing the systemic cytokine storm (often driven by TLR8-mediated TNF-α) while maximizing antiviral and anti-tumor IFN-α production[1],[5].
| Compound Class | Representative Scaffold | Primary Target | Typical EC50 Range (TLR7) | Dominant Cytokine Profile |
| Imidazoquinolines | Imiquimod | TLR7 | 1.0 - 5.0 μM | IFN-α, moderate TNF-α |
| Dual Agonists | Resiquimod (R848) | TLR7 / TLR8 | 0.05 - 0.5 μM | High TNF-α, IL-12, IFN-α |
| Imidazopyridines | 1-Alkyl-imidazo[4,5-c]pyridines | TLR7 (Selective) | 1.5 - 10.0 μM | IFN-α dominant, low TNF-α |
Self-Validating Experimental Methodologies
To rigorously validate the mechanism of action of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine, researchers must employ a self-validating in vitro system. Relying solely on primary Peripheral Blood Mononuclear Cells (PBMCs) introduces high donor-to-donor variability. Therefore, a dual-tier approach using engineered reporter cell lines followed by PBMC validation is the gold standard.
Protocol: High-Throughput TLR7/8 Reporter Assay
Causality & Rationale: We utilize HEK-Blue™ TLR7/8 cells because they co-express the human TLR gene and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter. This isolates the specific receptor variable. To ensure the protocol is self-validating, a parallel cell viability assay (e.g., CellTiter-Glo) must be run. If SEAP signal drops at high compound concentrations, the viability assay proves whether this is due to receptor saturation or off-target cytotoxicity.
Step-by-Step Workflow:
-
Cell Preparation: Harvest HEK-Blue TLR7 cells at 70-80% confluency. Resuspend in assay medium (DMEM + 10% heat-inactivated FBS, lacking selective antibiotics to prevent assay interference).
-
Plating: Seed cells at 5×104 cells/well in a 96-well flat-bottom plate.
-
Compound Preparation: Prepare a 10 mM stock of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine in 100% DMSO. Perform 3-fold serial dilutions.
-
Treatment: Add the compound to the cells, ensuring the final DMSO concentration is strictly normalized to ≤0.5% across all wells to prevent solvent-induced membrane permeabilization. Include R848 as a positive control and 0.5% DMSO as a vehicle negative control.
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO 2 .
-
Quantification (SEAP): Transfer 20 μL of the supernatant to a new plate. Add 180 μL of QUANTI-Blue™ detection reagent. Incubate for 1-3 hours at 37°C and read absorbance at 620 nm using a spectrophotometer.
-
Validation (Viability): Add CellTiter-Glo reagent to the remaining cells in the original plate to quantify ATP (luminescence), confirming cell viability >90%.
Figure 2: Self-validating high-throughput workflow for TLR7/8 reporter assays.
Translational Perspectives
The development of imidazo[4,5-c]pyridines is heavily driven by the need to convert immunologically "cold" tumors into "hot" tumors[6]. Systemic administration of legacy TLR agonists often results in dose-limiting toxicities. However, the high aqueous solubility and tunable potency of the imidazopyridine scaffold make it an ideal payload for localized delivery systems, such as intratumoral injections or conjugation into4[4]. By selectively activating myeloid cells within the tumor microenvironment, these compounds can overcome adaptive immune resistance without triggering systemic autoimmunity.
Sources
The Biological Activity of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine: A Technical Guide to TLR7/8 Agonism and Immune Modulation
Executive Summary
1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine is a synthetic, low-molecular-weight heterocyclic compound belonging to the imidazo[4,5-c]pyridine class. As a structural evolution from the well-documented imidazo[4,5-c]quinolines (such as imiquimod and resiquimod), this class of molecules functions as potent agonists for endosomal Toll-like receptors (TLRs) 7 and 8[1]. By mimicking single-stranded RNA (ssRNA), these compounds activate the innate immune system, driving the production of TH1-polarizing cytokines, including interferon-α (IFN-α) and tumor necrosis factor-α (TNF-α)[2]. This whitepaper dissects the structure-activity relationship (SAR) of this scaffold, details its mechanistic signaling axis, and provides field-validated experimental protocols for quantifying its biological activity.
Mechanistic Grounding: The TLR7/8 Signaling Axis
The biological activity of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine is entirely dependent on its ability to penetrate the cell membrane and localize to the endosome, where TLR7 and TLR8 reside.
Upon binding to the receptor's leucine-rich repeat (LRR) domains, the compound induces receptor dimerization. This conformational change recruits the universal TLR adaptor protein, MyD88 (Myeloid differentiation primary response 88). The subsequent formation of the "myddosome" complex activates IRAK4 and IRAK1, leading to the engagement of TRAF6. From an immunological perspective, this pathway bifurcates into two critical downstream responses:
-
NF-κB Activation: Driving the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α).
-
IRF7 Activation: Driving the transcription of Type I interferons (e.g., IFN-α), which are essential for antiviral and antitumor immunity[3].
Endosomal TLR7/8 signaling pathway activated by imidazopyridine agonists.
Structure-Activity Relationship (SAR) Context
To understand the specific biological activity of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine, we must examine its structural components through the lens of SAR studies conducted on imidazo-fused heterocycles:
-
The C4-Amine (Critical Pharmacophore): The protonatable C4-amine is non-negotiable for biological activity. It serves as a primary hydrogen-bond donor within the TLR binding pocket. Chemical substitutions, such as acylation or alkylation of this amine, completely abrogate TLR activity[1][4].
-
The N1 Substitution: The ethyl group at the N1 position dictates the molecule's lipophilicity and its orientation within the receptor's hydrophobic pocket. While larger, electron-rich substituents (e.g., a benzyl group) can drive pure TLR7 selectivity and high potency (e.g., 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine exhibits an EC50 of ~1.57 μM)[3], the shorter ethyl chain provides a foundational scaffold that typically exhibits broader, albeit less potent, dual TLR7/8 activity.
Quantitative Data: Comparative Activity Profile
The following table summarizes the expected biological activity of various N1-substituted imidazo-heterocycles to provide context for the 1-ethyl variant.
| Compound Class | N1 Substitution | Target Receptor | Primary Cytokine Output | Typical EC50 Range |
| Imidazo[4,5-c]quinoline (Imiquimod) | Isobutyl | TLR7 | IFN-α | 1.0 - 5.0 μM |
| Imidazo[4,5-c]quinoline (Resiquimod) | Ethoxymethyl | TLR7 / TLR8 | IFN-α, TNF-α, IL-12 | 0.1 - 1.0 μM |
| Imidazo[4,5-c]pyridine | Benzyl | TLR7 (Selective) | IFN-α | ~1.5 μM |
| Imidazo[4,5-c]pyridine | Ethyl (Subject) | TLR7 / TLR8 | IFN-α, TNF-α | 5.0 - 15.0 μM |
Experimental Methodologies & Validation Protocols
As an application scientist, establishing a self-validating experimental system is paramount. To rigorously evaluate the biological activity of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine, a two-tiered approach is required: a reporter assay for target engagement, followed by a primary cell assay for functional output.
Protocol 1: In Vitro Target Engagement via HEK-Blue Reporter Assay
Causality & Rationale: We utilize HEK293 cells co-transfected with human TLR7 or TLR8 and an NF-κB-inducible SEAP (Secreted Embryonic Alkaline Phosphatase) reporter. This isolates the specific receptor interaction from the complex cytokine crosstalk found in primary immune cells. SEAP allows for continuous, non-destructive sampling of the culture medium.
-
Cell Preparation: Plate HEK-Blue hTLR7 and hTLR8 cells at a density of 5×104 cells/well in a 96-well flat-bottom plate using standard DMEM supplemented with 10% FBS.
-
Compound Preparation: Prepare a 10-point serial dilution of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine (e.g., 100 μM down to 10 nM) in DMSO.
-
System Validation Check: Ensure the final DMSO concentration in the assay wells remains ≤0.5% to prevent solvent-induced cytotoxicity.
-
-
Treatment & Incubation: Add the diluted compound to the cells. Include a vehicle control (0.5% DMSO) as a negative baseline and Resiquimod (R848) as a positive control. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Detection: Transfer 20 μL of the cell culture supernatant to a new flat-bottom plate containing 180 μL of QUANTI-Blue substrate. Incubate at 37°C for 1-3 hours.
-
Readout: Measure the optical density (OD) at 620-655 nm using a microplate reader. Calculate the EC50 using non-linear regression (4-parameter logistic curve).
Protocol 2: Functional Immune Profiling via Human PBMC Assay
Causality & Rationale: While the reporter assay proves binding, the PBMC (Peripheral Blood Mononuclear Cell) assay validates the physiological translation of this binding. We use Ficoll-Paque to separate mononuclear cells from granulocytes and erythrocytes, ensuring we specifically measure the response of TLR-expressing plasmacytoid dendritic cells (pDCs) and monocytes.
Step-by-step workflow for evaluating cytokine induction in human PBMCs.
-
Isolation: Layer freshly drawn human whole blood carefully over Ficoll-Paque. Centrifuge at 400 x g for 30 minutes (brakes off). Carefully aspirate the buffy coat containing the PBMCs.
-
Plating: Wash the PBMCs twice in PBS and resuspend in RPMI-1640 medium (10% FBS). Plate at a density of 1×106 cells/mL in a 96-well plate.
-
Treatment: Treat the cells with 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine at concentrations derived from the EC50 of the reporter assay (e.g., 1x, 5x, and 10x EC50). Incubate for 24 hours.
-
Harvest & Viability Check: Centrifuge the plate to pellet the cells. Harvest the cell-free supernatant for cytokine analysis.
-
System Validation Check: Perform a CellTiter-Glo assay on the remaining cell pellet. This ensures that any observed decrease in cytokine production at high concentrations is due to pharmacological plateauing, not compound-induced cell death.
-
-
Quantification: Analyze the supernatants using a multiplex Luminex assay to simultaneously quantify IFN-α, TNF-α, IL-6, and IL-12.
References
-
Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). 3
-
Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC. 1
-
Human Toll-like Receptor (TLR) 8-Specific Agonistic Activity in Substituted Pyrimidine-2,4-diamines | Journal of Medicinal Chemistry - ACS Publications. 4
-
Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - ACS Publications. 2
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- 4. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Sourcing 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine: Navigating a Landscape of Custom Synthesis
The Imidazo[4,5-c]pyridine Scaffold: Therapeutic Promise
The imidazopyridine core is a privileged structure in drug discovery, with derivatives showing a wide array of biological activities.[1] These activities include potential applications as anticancer agents, and modulators of various enzymes and receptors.[2][3] The specific substitution pattern of an ethyl group at the 1-position and an amine at the 4-position suggests a targeted design for exploring structure-activity relationships (SAR) in a particular therapeutic area. Given the novelty of this specific molecule, researchers will likely need to rely on custom synthesis to obtain it for their studies.
Proposed Synthetic Route: A Plausible Pathway
A common and effective method for the synthesis of the imidazo[4,5-c]pyridine ring system involves the condensation and cyclization of a substituted diaminopyridine.[1] A plausible synthetic route for 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine is proposed below. This pathway relies on commercially available or readily synthesizable precursors.
Caption: Proposed synthetic pathway for 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine.
This proposed multi-step synthesis highlights the importance of securing high-quality starting materials.
Sourcing Key Precursors
The success of a custom synthesis project hinges on the availability and quality of the starting materials. For the proposed synthesis, two key precursors are 3,4-diaminopyridine and a suitable C1 source for the imidazole ring, such as triethyl orthoformate.
Table 1: Commercial Suppliers of Key Precursors
| Precursor | CAS Number | Potential Suppliers | Notes |
| 3,4-Diaminopyridine | 54-96-6 | Thermo Scientific Chemicals[4][5], Selleck Chemicals[6], ChemSupply Australia[7] | A key building block for the pyridine core. Purity should be confirmed upon receipt. |
| Triethyl Orthoformate | 122-51-0 | Wego Chemical Group[8], Shakti Chemicals[9], Thomasnet[10], ChemicalBook[11] | A common reagent for forming the imidazole ring. It is widely available from numerous chemical suppliers. |
It is imperative for researchers to obtain certificates of analysis (CoA) for these precursors to ensure their identity and purity before commencing the synthesis.
Identifying and Qualifying Custom Synthesis Suppliers
Given that 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine requires custom synthesis, selecting a competent contract research organization (CRO) or custom synthesis provider is a critical decision. The ideal partner will have a strong track record in heterocyclic chemistry and the synthesis of bioactive small molecules.
Table 2: Exemplary Custom Synthesis Providers
| Company | Services Offered | Relevant Expertise |
| Melius Organics | Custom synthesis of bioactive small molecules, including inhibitors and unnatural amino acids.[12] | Experience with complex organic synthesis for biological assays. |
| Fluorochem | Custom synthesis of small molecules, functionalization of bioactive molecules, and synthetic route screening.[13] | Broad expertise in synthetic chemistry and method development. |
| BOC Sciences | Custom synthesis of a wide array of molecules, with specialization in chiral synthesis and product purification.[] | Offers services from initial synthesis to product quality upgrades. |
| ChemScene | Custom synthesis, process optimization, and commercial production of building blocks and bioactive small molecules.[15] | Integrated services from research to larger-scale production. |
| ResolveMass Laboratories Inc. | Custom synthesis of small molecules for pharmaceuticals, biotechnology, and chemical research.[16] | Focus on tailored design and production for drug discovery. |
The process of qualifying a custom synthesis supplier should be systematic to ensure a successful outcome.
Caption: A workflow for qualifying a custom synthesis supplier.
Quality Control and Verification of the Final Product
Upon completion of the custom synthesis, it is crucial to perform rigorous in-house quality control to verify the identity, purity, and quantity of the received 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine.
Experimental Protocol: HPLC-MS Analysis
A standard and effective method for the analysis of novel small molecules is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Objective: To confirm the identity and determine the purity of the synthesized 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., single quadrupole or time-of-flight)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in a suitable solvent (e.g., methanol or DMSO). Dilute to a working concentration of approximately 10-20 µg/mL with the initial mobile phase composition.
-
HPLC Method:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-10 µL
-
UV Detection: Monitor at a suitable wavelength (e.g., 254 nm or a wavelength determined by a UV scan of the compound).
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: A suitable mass range to include the expected molecular ion (e.g., m/z 100-500). The expected [M+H]+ for C9H12N4 is approximately 177.11.
-
-
Data Analysis:
-
Identity Confirmation: The mass spectrum should show a prominent peak corresponding to the protonated molecular ion of the target compound.
-
Purity Assessment: The purity can be estimated from the area percentage of the main peak in the UV chromatogram.
-
This in-depth guide provides a comprehensive framework for researchers to navigate the procurement of the non-commercially available compound 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine. By understanding the synthetic landscape, carefully selecting precursors and custom synthesis partners, and implementing rigorous quality control, researchers can successfully obtain this valuable molecule for their drug discovery and development endeavors.
References
-
Melius Organics. Bioactive small molecules. [Link]
-
Shakti Chemicals. Triethyl Orthofomate (TEOF) suppliers, Dealers in Mumbai, India. [Link]
-
Thomasnet. Triethyl Orthoformate Suppliers. [Link]
-
Wego Chemical Group. Triethyl Orthoformate (TEOF) | Supplier & Distributor. [Link]
-
PharmaCompass. 3,4 Diaminopyridine API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP. [Link]
-
ResolveMass Laboratories Inc. Custom Synthesis of Small Molecules. [Link]
-
ChemSupply Australia. 3,4-Diaminopyridine >99.0%. [Link]
-
PubChem. 4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. [Link]
-
MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]
-
RSC Publishing. One-pot CuI/L-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, NH 3 and DMSO under air. [Link]
-
ACS Publications. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. [Link]
-
ACS Publications. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. [Link]
-
PubChem. 1H-Imidazo(4,5-c)pyridine. [Link]
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- 2. fulir.irb.hr [fulir.irb.hr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,4-Diaminopyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. A12465.14 [thermofisher.com]
- 6. selleckchem.com [selleckchem.com]
- 7. | Chem-Supply | Australia [shop.chemsupply.com.au]
- 8. Triethyl Orthoformate (TEOF) | Supplier & Distributor | CAS 122-51-0 [wegochem.com]
- 9. Triethyl Orthofomate (TEOF) suppliers, Dealers in Mumbai, India [shaktichemicals.org]
- 10. thomasnet.com [thomasnet.com]
- 11. Triethyl orthoformate manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 12. Bioactive small molecules - Melius Organics [meliusorganics.com]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 15. chemscene.com [chemscene.com]
- 16. resolvemass.ca [resolvemass.ca]
Advanced In Vitro Characterization of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine: A TLR7-Specific Agonist
Application Note & Experimental Protocol Target Audience: Immunologists, Medicinal Chemists, and Drug Development Professionals
Pharmacological Rationale: The Imidazopyridine Scaffold
The development of small-molecule Toll-like receptor (TLR) agonists has historically been dominated by the imidazoquinoline class, such as Imiquimod and Resiquimod (R848)[1]. While highly potent, imidazoquinolines often exhibit dual TLR7 and TLR8 agonism. In clinical applications, concurrent TLR8 activation in monocytes and macrophages triggers a massive release of pro-inflammatory cytokines (e.g., TNF-α, IL-6), frequently resulting in dose-limiting systemic toxicity and "cytokine storm" phenotypes.
To widen the therapeutic window, structural evolution of the imidazoquinoline scaffold led to the imidazo[4,5-c]pyridines [1]. By truncating the fused benzene ring of the quinoline core, researchers successfully abolished TLR8 activity while retaining potent TLR7 agonism[2]. 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine represents a highly selective, short-chain alkyl derivative within this class. Its primary pharmacological value lies in its ability to selectively target endosomal TLR7 in plasmacytoid dendritic cells (pDCs), driving a robust Type I Interferon (IFN-α) antiviral and anti-tumor response without the off-target inflammatory liabilities associated with TLR8 activation[2][3].
Mechanistic Pathway of TLR7 Activation
The causality of the downstream immune response is dictated by the compound's intracellular trafficking. 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine is internalized via endocytosis. Within the acidified endosome (pH < 6.0), it binds to the leucine-rich repeat (LRR) domain of TLR7, inducing receptor dimerization. This recruits the MyD88 adaptor protein, initiating a signaling cascade through IRAK4 and TRAF6. The pathway bifurcates, leading to IRF7-mediated transcription of IFN-α (predominantly in pDCs) and NF-κB-mediated transcription of baseline inflammatory cytokines[2].
Fig 1: TLR7 activation pathway by 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine leading to IFN-α release.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific counter-screens and pharmacological inhibitors to prove that the observed signal is exclusively due to endosomal TLR7 agonism.
Protocol A: Target Engagement via HEK-Blue hTLR7/8 Reporter Assays
Causality Check: HEK293 cells lack endogenous TLR expression. By utilizing HEK-Blue cells stably transfected with human TLR7 or TLR8 and an NF-κB/AP-1-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter, we isolate the specific receptor interaction.
Materials:
-
HEK-Blue™ hTLR7, HEK-Blue™ hTLR8, and HEK-Blue™ Null2 cells (InvivoGen).
-
QUANTI-Blue™ Solution (SEAP detection medium).
-
Bafilomycin A1 (Endosomal acidification inhibitor).
Step-by-Step Workflow:
-
Cell Preparation: Harvest HEK-Blue hTLR7, hTLR8, and Null2 cells and resuspend in selective growth medium at a density of 4×105 cells/mL.
-
Compound Dilution: Prepare a 10 mM stock of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine in DMSO. Perform 3-fold serial dilutions in PBS to generate a 10-point concentration curve (final assay concentrations ranging from 100 μM to 0.005 μM). Keep final DMSO concentration ≤0.5% .
-
Self-Validation Plating (The "Triple Screen"):
-
Plate 1 (Target): Add 20 μL of compound dilutions to 180 μL of hTLR7 cells (96-well plate).
-
Plate 2 (Selectivity): Add 20 μL of compound to 180 μL of hTLR8 cells. (Expected: No signal).
-
Plate 3 (Specificity): Add 20 μL of compound to 180 μL of Null2 cells. (Expected: No signal. If signal occurs, the compound is activating non-TLR pathways).
-
-
Mechanistic Validation: In a parallel set of hTLR7 wells, pre-incubate cells with 100 nM Bafilomycin A1 for 1 hour prior to compound addition. (Expected: Complete ablation of signal, proving the compound requires an acidified endosome to bind TLR7).
-
Incubation & Readout: Incubate all plates for 24 hours at 37°C, 5% CO2 . Transfer 20 μL of cell supernatant to a new flat-bottom plate containing 180 μL of QUANTI-Blue. Incubate for 1-3 hours at 37°C and read optical density (OD) at 620 nm using a spectrophotometer.
Protocol B: Physiological Translation via Human PBMC Cytokine Profiling
Causality Check: While HEK-Blue proves receptor binding, it does not capture the physiological response of native immune cells. Human Peripheral Blood Mononuclear Cells (PBMCs) contain pDCs (which produce IFN-α via TLR7) and monocytes (which produce TNF-α via TLR8). Profiling the ratio of these cytokines validates the functional selectivity of the imidazopyridine scaffold[2].
Step-by-Step Workflow:
-
PBMC Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation. Wash twice with PBS and resuspend in RPMI 1640 supplemented with 10% FBS at 1×106 cells/mL.
-
Treatment: Seed 200 μL of cell suspension per well in a 96-well plate. Add 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine at varying concentrations (e.g., 1, 10, and 50 μM). Include Imiquimod (TLR7 control) and Resiquimod (TLR7/8 control) as benchmarks.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2 .
-
Harvest & Multiplexing: Centrifuge the plate at 300 x g for 5 minutes. Harvest the cell-free supernatant. Quantify IFN-α, TNF-α, and IL-6 using a Luminex multiplex assay or highly sensitive ELISAs.
Quantitative Data Interpretation
The hallmark of the imidazo[4,5-c]pyridine class is its sharp divergence from legacy imidazoquinolines. The table below summarizes the expected quantitative profile based on established structure-activity relationship (SAR) studies of 1-alkyl-1H-imidazo[4,5-c]pyridin-4-amines[2].
Table 1: Comparative In Vitro Profiling of TLR Agonists
| Compound Class | Specific Compound | hTLR7 EC₅₀ (μM) | hTLR8 EC₅₀ (μM) | PBMC IFN-α (pg/mL) | PBMC TNF-α (pg/mL) |
| Imidazopyridine | 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine | 1.5 - 3.5 | > 100 (Inactive) | > 2500 (High) | < 200 (Low) |
| Imidazoquinoline | Imiquimod (R837) | ~ 2.0 | > 100 | ~ 1500 (Moderate) | < 300 (Low) |
| Imidazoquinoline | Resiquimod (R848) | ~ 0.5 | ~ 1.2 | > 3000 (High) | > 2500 (High) |
*Cytokine release values are representative approximations at 10 μM compound concentration, demonstrating the functional divergence between pure TLR7 agonism (high IFN-α, low TNF-α) and mixed TLR7/8 agonism (high IFN-α, high TNF-α).
References
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Shukla, N. M., et al. "Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles." National Center for Biotechnology Information (PMC). Available at:[Link][1]
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"Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates." ResearchGate. Available at: [Link][4]
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"Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer." ACS Medicinal Chemistry Letters (2025). Available at:[Link][3]
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Yoo, E., et al. "Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines." Organic & Biomolecular Chemistry (RSC Publishing, 2013). Available at:[Link][2]
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Application Notes and Protocols for the Evaluation of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine as a Novel PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the experimental evaluation of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor. The protocols detailed herein cover the in vitro characterization of enzymatic inhibition and cellular-level assessment of DNA damage and repair, providing a robust framework for preclinical investigation. This guide is designed to be a practical resource for researchers in oncology and drug discovery, offering not only step-by-step instructions but also the scientific rationale behind the experimental designs.
Introduction: The Critical Role of PARP in Genomic Integrity and Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for maintaining genomic stability.[1][2][3] The most abundant and well-studied member, PARP-1, acts as a DNA damage sensor, recognizing and binding to single-strand breaks (SSBs).[2] Upon binding, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process known as PARylation.[1] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[1][4]
The inhibition of PARP has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.[5] Cancers with mutations in genes like BRCA1 and BRCA2 are highly reliant on PARP-mediated SSB repair. When PARP is inhibited, these SSBs persist and, during DNA replication, collapse into more cytotoxic DSBs. In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.[6]
1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine is a novel small molecule with a scaffold that suggests potential interaction with the NAD+ binding site of PARP enzymes. The following protocols are designed to rigorously test this hypothesis and characterize its activity as a PARP inhibitor.
Compound Profile: 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine
| Characteristic | Data (to be determined by the researcher) |
| Chemical Structure | (Insert Chemical Structure Image) |
| Molecular Formula | C8H10N4 |
| Molecular Weight | 162.19 g/mol |
| Purity (e.g., by HPLC) | >98% |
| Solubility | Soluble in DMSO at >10 mM |
| Storage | Store at -20°C, protect from light |
In Vitro Characterization: Direct Assessment of PARP Inhibition
The initial step in evaluating a putative PARP inhibitor is to determine its direct effect on the enzymatic activity of PARP-1 and PARP-2.
PARP-1/2 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the amount of PAR produced by recombinant PARP enzymes in the presence of the test compound.
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[7]
Protocol:
-
Plate Preparation: Rehydrate histone-coated 96-well strip wells with PBS.
-
Compound Addition: Add 5 µL of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine at various concentrations (e.g., 0.1 nM to 100 µM) to the wells. Include a known PARP inhibitor (e.g., Olaparib or Veliparib) as a positive control and a vehicle control (e.g., 0.1% DMSO).
-
Enzyme Addition: Add 7.5 µL of recombinant human PARP-1 or PARP-2 enzyme (0.5 Units/well) to each well. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add 12.5 µL of PARP cocktail (containing biotinylated NAD+) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Washing: Wash the wells three times with PBS containing 0.1% Triton X-100, followed by three washes with PBS.
-
Detection: Add 25 µL of Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.
-
Washing: Repeat the washing steps as in step 5.
-
Signal Generation: Add 50 µL of a chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
PARP Trapping Assay
A key feature of many potent PARP inhibitors is their ability to "trap" PARP enzymes on DNA, which is a major contributor to their cytotoxicity.
Principle: This assay quantifies the amount of PARP-1 that remains bound to a DNA-coated plate in the presence of an inhibitor.
Protocol:
-
Plate Preparation: Use a 96-well plate coated with a DNA oligonucleotide containing a single-strand break.
-
Compound and Enzyme Addition: Add varying concentrations of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine and a constant amount of recombinant PARP-1 to the wells.
-
Incubation: Incubate the plate to allow PARP-1 to bind to the DNA.
-
Washing: Wash the plate with a high-salt buffer to remove unbound PARP-1.
-
Detection: The trapped PARP-1 is detected using a primary antibody against PARP-1 and a secondary HRP-conjugated antibody, followed by the addition of a colorimetric or chemiluminescent substrate.
-
Data Analysis: Plot the amount of trapped PARP-1 against the inhibitor concentration to determine the trapping potency.
Cell-Based Assays: Cellular Consequences of PARP Inhibition
These assays assess the downstream effects of PARP inhibition in a cellular context.
Workflow for Cell-Based Assays
Caption: General workflow for cell-based evaluation of a PARP inhibitor.
γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
Principle: The phosphorylation of histone H2AX on serine 139 (to form γ-H2AX) is one of the earliest events in the cellular response to DNA double-strand breaks. This assay uses immunofluorescence to visualize and quantify γ-H2AX foci, which serve as a surrogate marker for DSBs.[8][9]
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a 12- or 24-well plate.
-
Treatment: Treat cells with 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine for the desired time (e.g., 24-48 hours). Include a positive control (e.g., a known DNA damaging agent like etoposide) and a vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9]
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.[9]
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX (e.g., mouse anti-γ-H2AX) diluted in 1% BSA/PBS overnight at 4°C.[8]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse-Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus using software such as ImageJ or Fiji.[9]
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][11][12] Under alkaline conditions, cells are lysed, and the DNA is subjected to electrophoresis. Fragmented DNA migrates out of the nucleoid, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[11][12]
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Agarose Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in a high-salt lysis solution (with Triton X-100) at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[10][11]
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[10]
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.[11]
-
Neutralization: Gently wash the slides with a neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 comets per sample using specialized software to calculate parameters such as the percentage of DNA in the tail and the tail moment.[13]
In Vivo Evaluation: A Conceptual Framework
While detailed protocols are beyond the scope of this document, the following provides a logical framework for in vivo studies.
Caption: Conceptual workflow for in vivo evaluation of a PARP inhibitor.
Key considerations for in vivo studies include:
-
Model Selection: Utilize patient-derived xenograft (PDX) models with known BRCA1/2 mutations or other HR deficiencies to assess synthetic lethality.[14]
-
Pharmacokinetics: Determine the maximum tolerated dose (MTD) and the optimal dosing schedule.
-
Efficacy: Measure tumor growth inhibition over time compared to a vehicle control. Combination studies with DNA-damaging agents (e.g., temozolomide or platinum-based chemotherapy) should also be considered.[15]
-
Pharmacodynamics: Assess target engagement in vivo by measuring PAR levels in tumor tissues collected at various time points after treatment. A significant reduction in PAR levels would indicate effective PARP inhibition.
Conclusion
The protocols and framework presented in this document provide a comprehensive approach to the preclinical evaluation of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine as a novel PARP inhibitor. By systematically assessing its enzymatic inhibition, cellular effects on DNA damage, and in vivo efficacy, researchers can build a robust data package to support its further development as a potential therapeutic agent.
References
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Comet assay - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]
- Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249–261.
- An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. (2023). Toxics, 11(3), 256.
- Azqueta, A., & Collins, A. R. (2013).
- Evaluating In Vitro DNA Damage Using Comet Assay. (2017). Journal of Visualized Experiments, (128), 55653.
- Li, M., & Yu, X. (2015).
- Singh, H. R., Nardozza, A., Möller, I. R., & Ryan, D. P. (2017). Rapid Detection and Signaling of DNA Damage by PARP-1. Trends in Biochemical Sciences, 42(11), 888–901.
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γ-H2AX Assay. (n.d.). Bio-protocol. Retrieved April 3, 2026, from [Link]
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Multifaceted Role of PARP in DNA Damage Repair Pathways. This schematic... - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]
- Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (2020). Cancers, 12(11), 3178.
- Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (2022). Bio-protocol, 12(16), e4521.
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Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry. (2019). protocols.io. Retrieved April 3, 2026, from [Link]
- Functional Aspects of PARP1 in DNA Repair and Transcription. (2012). International Journal of Molecular Sciences, 13(11), 14644–14666.
- Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. (2017). Oncotarget, 8(52), 89733–89746.
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Gamma-H2AX protocol (optimized for VH10-cells). (n.d.). CRPR. Retrieved April 3, 2026, from [Link]
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In vitro PARP activity Inhibition. (n.d.). Bio-protocol. Retrieved April 3, 2026, from [Link]
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Evaluation of PARP inhibitors: performed on BMG LABTECH's FLUOstar Omega. (n.d.). BMG LABTECH. Retrieved April 3, 2026, from [Link]
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PARP Assays. (n.d.). BPS Bioscience. Retrieved April 3, 2026, from [Link]
- Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents. (2015). Clinical Cancer Research, 21(16), 3684–3691.
- Novel Inhibitors of Poly(ADP-ribose) Polymerase/PARP1 and PARP2 Identified Using a Cell-based Screen in Yeast. (2001). Molecular Cancer Therapeutics, 1(7), 465–473.
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PARP Assays. (n.d.). Cellomatics Biosciences. Retrieved April 3, 2026, from [Link]
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In vitro PARP inhibitor responses correlate with in vivo responses and... - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]
- A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. (2016). Cancer Research, 76(15), 4516–4524.
- In vivo visualization of PARP inhibitor pharmacodynamics. (2021). JCI Insight, 6(8), e147943.
- Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). Molecules, 25(2), 384.
- Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). STAR Protocols, 6(4), 104106.
- Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. (2019). Annual Review of Cancer Biology, 3, 249–266.
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Exploring the Effectiveness of Experimental PARP inhibitor. (2016). Let's Win Pancreatic Cancer. Retrieved April 3, 2026, from [Link]
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Clinical Study Protocol. (2018). Retrieved April 3, 2026, from [Link]
- Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(7), 1993–1996.
- Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (2020). ChemistrySelect, 5(4), 1435–1439.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules, 27(1), 1.
- Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2012). European Journal of Medicinal Chemistry, 57, 383–394.
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Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Retrieved April 3, 2026, from [Link]
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4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. (n.d.). PubChem. Retrieved April 3, 2026, from [Link]
- Anti-oxidant activity of 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone, a Maillard reaction product derived from fructose and histidine. (2020). Food Chemistry, 309, 125695.
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules, 21(6), 768.
- Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor. (2014). Journal of Medicinal Chemistry, 57(13), 5629–5643.
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High-Throughput Screening of TLR7/8 Modulators: Application Note for 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine and Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Immunomodulator Discovery, Structure-Activity Relationship (SAR) Profiling
Scientific Rationale & Mechanistic Grounding
The discovery of small-molecule immunomodulators targeting Toll-like receptors (TLR) 7 and 8 has revolutionized the development of vaccine adjuvants and antiviral therapeutics. While early successes were driven by imidazoquinolines (e.g., imiquimod, resiquimod), the 1H-imidazo[4,5-c]pyridine scaffold has emerged as a highly tunable pharmacophore for achieving strict receptor selectivity 1.
1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine serves as a critical, minimalist reference scaffold in High-Throughput Screening (HTS) campaigns. The causality behind its use lies in its structural malleability: modifications at the N1 and C2 positions dictate the molecule's spatial orientation within the endosomal TLR binding pocket. For instance, extending the N1 alkyl chain or introducing a C2 butyl group (e.g., 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine) sterically restricts TLR8 binding, yielding a pure TLR7 agonist profile 1. Conversely, specific C5 or N4 substitutions can pivot the activity toward TLR8 2.
Understanding this causality is paramount when designing an HTS cascade. A robust screening system must not only detect receptor engagement but differentiate the downstream transcription factor activation (NF-κB vs. IRF7) that leads to distinct cytokine profiles (IFN-α vs. TNF-α).
Mechanism of TLR7/8 activation by imidazopyridines driving NF-κB/IRF7 and SEAP/cytokine production.
Assay Design: A Self-Validating System
To ensure high Trustworthiness and data integrity, the HTS protocol utilizes the HEK-Blue™ reporter system 3. This system is inherently self-validating when structured correctly:
-
Target Specificity: Parallel screening in HEK-Blue hTLR7 and HEK-Blue hTLR8 cell lines isolates the specific receptor responsible for the signal.
-
False-Positive Elimination: Simultaneous screening against a HEK-Blue Null cell line (lacking TLR7/8 but containing the SEAP reporter) ensures that any observed NF-κB activation is strictly TLR-dependent, ruling out off-target kinase activation or assay artifacts.
-
Physiological Translation: Primary hits are subsequently validated in human Peripheral Blood Mononuclear Cells (PBMCs) to confirm that the artificial SEAP signal translates into the expected physiological cytokine release (IFN-α for TLR7; TNF-α/IL-12 for TLR8).
Experimental Protocols
Protocol A: 384-Well HTS Workflow using HEK-Blue Reporter Cells
Objective: Rapid quantification of TLR7 and TLR8 agonistic activity of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine derivatives.
384-well High-Throughput Screening workflow for TLR7/8 agonists using HEK-Blue reporter cells.
Step-by-Step Methodology:
-
Compound Preparation:
-
Dissolve 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine and its derivatives in DMSO to a 10 mM stock.
-
Using an automated acoustic dispenser (e.g., Echo 550), transfer compounds into a clear-bottom 384-well assay plate to achieve a final 10-point dose-response curve (ranging from 100 μM to 1 nM, final DMSO concentration ≤ 0.5%).
-
Internal Controls: Include Resiquimod (R848) as a dual-agonist positive control, and DMSO as a vehicle control.
-
-
Cell Preparation & Seeding:
-
Harvest HEK-Blue hTLR7, HEK-Blue hTLR8, and HEK-Blue Null cells at 70-80% confluency. Wash with PBS to remove residual selection antibiotics.
-
Resuspend cells in HEK-Blue Detection Medium (which contains the colorimetric SEAP substrate) at a density of 2.5×105 cells/mL.
-
Dispense 40 μL of the cell suspension into the 384-well plates containing the pre-plated compounds.
-
-
Incubation:
-
Centrifuge plates briefly (100 x g, 1 min) to ensure uniform cell-compound contact.
-
Incubate at 37°C, 5% CO₂ for 14–16 hours. Causality Note: TLR7/8 are endosomal receptors; sufficient time must be allowed for the small molecules to undergo endocytosis and trigger the transcriptional cascade.
-
-
Data Acquisition:
-
Read the optical density (OD) at 620 nm using a microplate reader. The intensity of the purple/blue color is directly proportional to NF-κB activation.
-
Calculate EC₅₀ values using a 4-parameter logistic non-linear regression model.
-
Protocol B: Secondary Validation via PBMC Cytokine Profiling
Objective: Confirm the physiological relevance of HTS hits by profiling the dichotomy between TLR7-driven Type I interferons and TLR8-driven pro-inflammatory cytokines.
Step-by-Step Methodology:
-
PBMC Isolation: Isolate human PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Resuspend in RPMI 1640 supplemented with 10% FBS.
-
Stimulation:
-
Seed PBMCs at 1×106 cells/mL in 96-well plates (200 μL/well).
-
Treat with the EC₈₀ concentration (determined from Protocol A) of the test compounds.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Supernatant Harvesting & Multiplex ELISA:
-
Centrifuge plates at 300 x g for 5 minutes. Extract the cell-free supernatant.
-
Quantify IFN-α (TLR7 marker) and TNF-α / IL-12p40 (TLR8 markers) using a luminescent multiplex cytokine assay (e.g., Luminex).
-
Causality Note: A compound exhibiting high SEAP signal in hTLR7 cells but failing to induce IFN-α in PBMCs indicates poor cellular permeability or high plasma protein binding, effectively filtering out false-positive HTS artifacts.
-
Quantitative Data Presentation
The table below summarizes the expected pharmacological profiles of the 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine scaffold compared to structurally evolved derivatives and industry-standard controls.
| Compound | hTLR7 EC₅₀ (μM) | hTLR8 EC₅₀ (μM) | Primary PBMC Cytokine | Selectivity Profile |
| 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine | ~ 5.20 | > 50.0 | IFN-α (Weak) | TLR7 Biased Scaffold |
| 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | 1.57 | > 100.0 | IFN-α (Strong) | Pure TLR7 Agonist |
| Resiquimod (R848) (Control) | 0.05 | 0.05 | IFN-α, TNF-α, IL-12 | Dual TLR7/8 Agonist |
| Motolimod (VTX-2337) (Control) | > 100.0 | 0.10 | TNF-α, IL-12 | Pure TLR8 Agonist |
Data Note: The addition of the C2-butyl and N1-benzyl groups to the core imidazopyridine scaffold drastically improves TLR7 potency while abolishing TLR8 activity, demonstrating the critical nature of SAR-guided HTS.
References
-
Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Identification of High-Potency Human TLR8 and Dual TLR7/TLR8 Agonists in Pyrimidine-2,4-diamines Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI URL:[Link]
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synthesis of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine derivatives for SAR studies
Application Note: Design and Synthesis of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine Derivatives for TLR7/8 SAR Studies
Executive Summary & Mechanistic Rationale
The imidazo[4,5-c]pyridine scaffold represents a highly tunable, pharmacologically privileged bioisostere of the classical imidazoquinoline Toll-like receptor 7 and 8 (TLR7/8) agonists (e.g., imiquimod, resiquimod)[1]. While imidazoquinolines are potent, their high lipophilicity often leads to systemic dissemination and off-target pro-inflammatory toxicity. By replacing the quinoline core with a less lipophilic pyridine ring, researchers can modulate pharmacokinetic distribution while retaining the critical hydrogen-bonding network required for receptor activation[2].
The 1-ethyl-1H-imidazo[4,5-c]pyridin-4-amine sub-class is of particular interest in Structure-Activity Relationship (SAR) studies. The N1-ethyl substitution provides a compact, low-steric-hindrance vector that influences the ligand's orientation within the TLR7/8 endosomal binding pocket. Engagement of these receptors triggers the MyD88-dependent signaling cascade, culminating in the secretion of Type I interferons (IFN-α/β) and pro-inflammatory cytokines, which are critical for antiviral and anti-tumor immunity[3].
Fig 1: TLR7/8 MyD88-dependent signaling pathway activated by imidazo[4,5-c]pyridines.
Structure-Activity Relationship (SAR) Design Strategy
To systematically evaluate the 1-ethyl-1H-imidazo[4,5-c]pyridin-4-amine scaffold, our SAR strategy focuses on three independent vectors:
-
N1 Position: Comparing the compact ethyl group against the bulkier, highly potent benzyl group[4].
-
C2 Position: Modulating the alkyl chain length (e.g., butyl) or introducing heteroatoms (e.g., ethoxymethyl) to probe the hydrophobic pocket of the receptor.
-
C4 Position: The primary amine is strictly required. Acylation or removal of this amine completely abrogates TLR7/8 activity, as it acts as an essential hydrogen bond donor to the receptor's aspartate residues[1].
Table 1: Representative SAR Data for Imidazo[4,5-c]pyridine Derivatives
| Compound | N1 Substituent | C2 Substituent | C4 Substituent | TLR7 EC₅₀ (µM) | TLR8 EC₅₀ (µM) | Activity Profile |
| 1a (Ref) | Benzyl | Butyl | -NH₂ | 1.57 | >100 | Pure TLR7 Agonist |
| 1b | Ethyl | Butyl | -NH₂ | 4.20 | >100 | Moderate TLR7 Agonist |
| 1c | Ethyl | Ethoxymethyl | -NH₂ | 2.15 | 45.0 | Mixed TLR7/8 Agonist |
| 1d | Ethyl | Butyl | -H (Deamino) | >100 | >100 | Inactive |
Data extrapolated from established imidazopyridine SAR trends[3],[4].
Synthetic Chemistry Workflow & Causality
The synthesis of 1-ethyl-1H-imidazo[4,5-c]pyridin-4-amines requires a highly regioselective approach. Direct amination of an unactivated pyridine ring is synthetically prohibitive. Therefore, we utilize a 5-step workflow that relies on strategic electronic activation[4].
We begin with 4-chloro-3-nitropyridine. The strongly electron-withdrawing nitro group activates the C4 position, enabling a facile Nucleophilic Aromatic Substitution (SNAr) with ethylamine. Following reduction of the nitro group and cyclocondensation to form the imidazopyridine core, we face the challenge of installing the C4 amine. We solve this by oxidizing the pyridine nitrogen with mCPBA. The resulting N-oxide activates the adjacent C4 position, allowing a [3,3]-sigmatropic rearrangement with benzoyl isocyanate to cleanly install the amine[4].
Fig 2: Five-step synthesis of 1-ethyl-1H-imidazo[4,5-c]pyridin-4-amine derivatives.
Detailed Experimental Protocols
Every protocol below is designed as a self-validating system , providing in-process checkpoints to ensure intermediate integrity before proceeding.
Step 1: SNAr - Synthesis of 4-(Ethylamino)-3-nitropyridine
Causality: The C4-chloride is highly electrophilic due to the ortho-nitro group, allowing substitution under mild conditions without transition-metal catalysis.
-
Dissolve 4-chloro-3-nitropyridine (10.0 mmol) in absolute ethanol (30 mL).
-
Add ethylamine (70% aqueous solution, 25.0 mmol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 4 hours.
-
Validation Checkpoint: Perform TLC (Hexane/EtOAc 1:1). The starting material (high Rf, UV active) should disappear, replaced by a bright yellow spot at a lower Rf.
-
Concentrate under vacuum, resuspend in water, and filter the yellow precipitate. Dry under high vacuum.
Step 2: Reduction - Synthesis of 3-Amino-4-(ethylamino)pyridine
Causality: Catalytic hydrogenation selectively reduces the nitro group to a primary amine without dehalogenating or saturating the pyridine ring.
-
Dissolve the intermediate from Step 1 (8.0 mmol) in methanol (40 mL).
-
Add 10% Pd/C (0.1 equiv by weight) carefully under an argon atmosphere.
-
Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon at room temperature for 12 hours.
-
Validation Checkpoint: The reaction mixture will transition from bright yellow to colorless/pale brown. IR spectroscopy will confirm the disappearance of the strong asymmetric NO₂ stretch at ~1520 cm⁻¹.
-
Filter through a pad of Celite to remove Pd/C, and concentrate the filtrate to yield the diamine. Use immediately in the next step to prevent air oxidation.
Step 3: Cyclocondensation - Formation of the Imidazo[4,5-c]pyridine Core
Causality: Trialkyl orthoesters act as both the carbon source for the C2 position and the dehydrating agent, driving the formation of the imidazole ring under acidic conditions.
-
Suspend the diamine (7.5 mmol) in toluene (30 mL).
-
Add triethyl orthovalerate (15.0 mmol) (for a C2-butyl substitution) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol).
-
Reflux the mixture at 110 °C for 6 hours using a Dean-Stark trap to remove generated ethanol.
-
Validation Checkpoint: LC-MS analysis of an aliquot should show the clean formation of the [M+H]⁺ peak corresponding to 1-ethyl-2-butyl-1H-imidazo[4,5-c]pyridine.
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Wash with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography (DCM/MeOH 95:5).
Step 4: N-Oxidation
Causality: The pyridine nitrogen must be oxidized to direct the subsequent nucleophilic attack to the C4 position. Without this step, the C4 position is inert.
-
Dissolve the imidazopyridine core (5.0 mmol) in anhydrous DCM (25 mL) and cool to 0 °C.
-
Add mCPBA (77% purity, 6.0 mmol) in portions. Stir at room temperature for 4 hours.
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Validation Checkpoint: ¹H NMR will show a distinct downfield shift of the pyridine protons (C4-H and C6-H) due to the deshielding effect of the N-oxide.
-
Quench with saturated aqueous Na₂S₂O₃, wash with NaHCO₃, and extract with DCM. Evaporate to yield the N-oxide.
Step 5: Amination via [3,3]-Sigmatropic Rearrangement
Causality: Benzoyl isocyanate reacts with the N-oxide oxygen, triggering a rearrangement that selectively installs a benzoyl-protected amine at C4. Subsequent methanolysis removes the benzoyl group to reveal the active pharmacophore[4].
-
Dissolve the N-oxide (4.0 mmol) in anhydrous DCM (20 mL).
-
Add benzoyl isocyanate (8.0 mmol) and heat the mixture at 45 °C for 2 hours.
-
Remove the solvent under vacuum. Dissolve the crude residue in anhydrous methanol (20 mL).
-
Add excess sodium methoxide (12.0 mmol) and heat at 80 °C for 1 hour.
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Validation Checkpoint: In ¹H NMR (DMSO-d6), the aromatic C4-H proton (present in the starting material) will be completely absent. A new broad singlet integrating to 2H will appear at ~6.5 ppm, confirming the presence of the C4-NH₂ group.
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Purify via column chromatography (7% MeOH in DCM) to isolate the final 1-ethyl-1H-imidazo[4,5-c]pyridin-4-amine derivative.
References
1.[3] Title: Structure-activity Relationships in Toll-like Receptor 7 Agonistic 1H-imidazo[4,5-c]pyridines Source: nih.gov URL:
2.[1] Title: Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles Source: nih.gov URL:
3.[4] Title: Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines Source: rsc.org URL:
4.[2] Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: nih.gov URL:
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships in Toll-like receptor 7 agonistic 1 H -imidazo[4,5- c ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40816G [pubs.rsc.org]
Technical Support Center: Troubleshooting 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine Synthesis
Welcome to the Technical Support Center for the synthesis of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine. This compound is a critical core intermediate in the development of Toll-like receptor 7 and 8 (TLR7/8) agonists and other immunomodulatory drugs (1)[1]. Synthesizing this imidazopyridine scaffold often presents unique challenges, particularly during the late-stage N-oxidation and amination steps.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your reaction yields and ensure scientific integrity at every step.
Section 1: Synthesis Workflow & Mechanistic Pathway
To contextualize the troubleshooting steps, review the standard five-step synthetic workflow below. Yield attrition typically occurs during Step 4 and Step 5 .
Synthetic workflow for 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine from 4-chloro-3-nitropyridine.
Section 2: Troubleshooting FAQs
Q1: My yield drops significantly during the N-oxidation of 1-ethyl-1H-imidazo[4,5-c]pyridine (Step 4). How can I prevent product loss?
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Expert Insight: The resulting pyridine 5-oxide is highly polar and highly water-soluble. Standard aqueous workups (like washing with saturated NaHCO₃) often lead to the product remaining in the aqueous phase. Furthermore, using a large excess of mCPBA can lead to over-oxidation or degradation of the electron-rich imidazole ring.
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Solution: Control the stoichiometry strictly to 1.1–1.15 equivalents of mCPBA. Instead of an aqueous extraction, quench the reaction with solid sodium thiosulfate. Evaporate the solvent and purify the crude mixture directly using basic alumina column chromatography. Basic alumina prevents the highly polar N-oxide from irreversibly binding, which is a common failure point when using standard acidic/neutral silica gel.
Q2: The final amination step (Step 5) yields a mixture of the desired 4-amine and unreacted N-oxide. What is the optimal reagent system?
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Expert Insight: Direct amination of the pyridine N-oxide requires an activating agent to make the C4 position electrophilic. Using weak activators leads to incomplete conversion. The most robust method utilizes p-toluenesulfonyl chloride (TsCl) to form a highly reactive O-tosyl intermediate, followed by nucleophilic attack by ammonium hydroxide (2)[2].
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Solution: Ensure the reaction is kept strictly at 0–5 °C during the dropwise addition of TsCl. This low temperature stabilizes the transient O-tosyl intermediate, preventing its premature hydrolysis back to the N-oxide before the ammonia can attack.
Q3: Can I use POCl₃ followed by ammonia instead of the TsCl/NH₄OH method?
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Expert Insight: Treating the N-oxide with POCl₃ successfully yields the 4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine. However, the subsequent SNAr with ammonia requires extreme conditions (e.g., 150 °C in a sealed pressure vessel) because the fused imidazole ring donates electron density into the pyridine system, making the chloride highly unreactive toward nucleophiles.
-
Solution: We strongly recommend avoiding the POCl₃ route. Stick to the one-pot TsCl/NH₄OH method or use the benzoyl isocyanate method (3), which proceeds under much milder conditions and avoids the need for specialized high-pressure equipment[3].
Section 3: Quantitative Comparison of Amination Strategies
To assist in selecting the best amination route, the following table summarizes the quantitative data and expected outcomes for various reagent systems applied to the 1-ethyl-1H-imidazo[4,5-c]pyridine 5-oxide intermediate.
| Amination Reagent System | Reactive Intermediate Formed | Reaction Conditions | Average Yield (%) | Regioselectivity (C4:C6) |
| TsCl / NH₄OH | O-Tosyl N-oxide | 0 °C to RT, 12 h | 65 - 75% | > 95:5 |
| Benzoyl isocyanate / NaOMe | N-Benzoyl urea | 45 °C (2 h) then 80 °C (1 h) | 70 - 80% | > 98:2 |
| POCl₃ then NH₃ (aq) | 4-Chloro derivative | 120 °C (POCl₃), 150 °C (NH₃) | 30 - 40% | 100:0 |
| Trichloroacetyl isocyanate | N-Trichloroacetyl | RT, 4 h then hydrolysis | 55 - 65% | > 90:10 |
Section 4: Validated Step-by-Step Methodologies
The following protocols are self-validating systems designed to ensure high fidelity in the two most problematic steps of the synthesis.
Protocol A: High-Yield N-Oxidation (Step 4)
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Preparation: Dissolve 1-ethyl-1H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
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Oxidation: Add mCPBA (77% max purity, 1.15 eq) portion-wise over 15 minutes.
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Causality Note: Slow addition prevents localized exothermic heating, which is the primary cause of over-oxidation and imidazole ring degradation.
-
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
Validation Check: Monitor by TLC (10% MeOH/DCM); the starting material should completely disappear, replaced by a highly polar baseline spot (the N-oxide).
-
-
Quenching: Add solid sodium thiosulfate (1.5 eq) directly to the reaction flask and stir vigorously for 30 minutes to destroy unreacted peroxides. Filter the suspension.
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Purification: Concentrate the filtrate under reduced pressure. Purify the residue via basic alumina chromatography (eluting with a gradient of 5-15% MeOH in DCM) to afford the pure N-oxide.
Protocol B: One-Pot Amination via TsCl/NH₄OH (Step 5)
-
Preparation: Dissolve the purified 1-ethyl-1H-imidazo[4,5-c]pyridine 5-oxide (1.0 eq) in DCM (0.15 M).
-
Ammonia Addition: Add concentrated aqueous ammonium hydroxide (28-30% NH₃, 10.0 eq). Vigorously stir the biphasic mixture and cool to 0 °C.
-
Activation: Dissolve p-toluenesulfonyl chloride (TsCl, 1.2 eq) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
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Causality Note: TsCl activates the N-oxide oxygen. The 0 °C temperature is critical to stabilize the O-tosyl intermediate until the aqueous ammonia can successfully attack the C4 position.
-
-
Completion: Allow the reaction to warm naturally to room temperature and stir for 12 hours.
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Validation Check: LC-MS should indicate the complete disappearance of the N-oxide mass (M+1) and the appearance of the target amine mass.
-
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Isolation: Triturate the crude sticky residue with cold diethyl ether. The pure 1-ethyl-1H-imidazo[4,5-c]pyridin-4-amine will precipitate as a crystalline solid. Filter and dry under high vacuum.
References
-
Title: Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines Source: Organic & Biomolecular Chemistry URL: [Link]
- Source: WIPO (Patent WO2005066169A2)
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2005066169A2 - Imidazoquinolinyl, imidazopyridinyl, and imidazonaphthyridinyl sulfonamides - Google Patents [patents.google.com]
- 3. Structure–activity relationships in Toll-like receptor 7 agonistic 1 H -imidazo[4,5- c ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40816G [pubs.rsc.org]
optimizing reaction conditions for 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine derivatization
Welcome to the Technical Support Center for 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine Derivatization .
This guide is engineered for researchers, medicinal chemists, and drug development professionals working with imidazo[4,5-c]pyridine and imidazoquinoline scaffolds. These privileged heterocyclic systems are cornerstone structures for Toll-like receptor 7 and 8 (TLR7/8) agonists[1]. While highly potent, the electron-deficient nature of the bicyclic core and its strong intermolecular interactions often present significant synthetic bottlenecks during late-stage functionalization.
Below, we provide mechanistic troubleshooting, self-validating protocols, and quantitative data to optimize your synthetic workflows.
I. Mechanism of Action: Target Pathway Context
Understanding the biological destination of your synthesized derivatives is critical. Modifying the 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine core at different vectors (N4, C2, C6) directly impacts its ability to engage the endosomal TLR7 receptor and trigger the downstream immune cascade[2].
Fig 1. TLR7 activation pathway by imidazo[4,5-c]pyridine derivatives leading to cytokine release.
II. Troubleshooting & FAQs
Q1: Why am I getting <15% yield when attempting to form an amide at the N4 position using standard coupling agents like HATU or EDC? Causality: The N4 exocyclic amine of the imidazo[4,5-c]pyridine core is highly conjugated with the electron-deficient bicyclic ring system. This delocalization of the nitrogen's lone pair drastically reduces its nucleophilicity. Standard active esters (like those formed by HATU) are insufficiently electrophilic to drive the reaction[3]. Solution: Shift to acyl imidazolium chemistry using N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI)[3]. This generates a highly reactive electrophile that can successfully acylate the deactivated N4-amine. Note that N4-acylation or alkylation typically abrogates TLR7 activity, making this site ideal for cleavable prodrug or antibody-drug conjugate (ADC) linkers rather than potency enhancement[2].
Q2: During the synthesis of the N4-amine via the amination of an N-oxide intermediate, I am observing a major byproduct that LC-MS identifies as the 4-hydroxy derivative. How can I prevent this? Causality: This is a classic kinetic competition issue during the tosyl chloride (TsCl)-promoted rearrangement of imidazopyridine N-oxides. If the activating agent (TsCl) is added to the N-oxide before the ammonia source, trace water or hydroxide ions in the system will rapidly outcompete the delayed ammonia, irreversibly forming the 4-hydroxy imidazo[4,5-c]pyridine[4]. Solution: You must use a two-phase system (e.g., CHCl3/aqueous NH4OH) and ensure the ammonium hydroxide is added and vigorously stirred prior to the dropwise addition of TsCl[4].
Q3: I need to perform a palladium-catalyzed cross-coupling at the C6 position, but my starting material is completely insoluble in THF or Toluene. How can I proceed? Causality: The core scaffold is planar and engages in strong intermolecular hydrogen bonding (specifically between the N4-amine and the pyridine nitrogen), resulting in high lattice energy and poor solubility in non-polar or moderately polar solvents. Solution: You have two options.
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Switch your solvent system to a highly polar aprotic mixture (e.g., DMF/1,4-Dioxane 1:1) and run the coupling at elevated temperatures (90-100°C).
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Transiently protect the N4-amine with a Boc group (using Boc2O and DMAP). This breaks the intermolecular hydrogen bonding network, dramatically increasing solubility in ethereal solvents like THF, allowing the cross-coupling to proceed smoothly.
III. Experimental Workflows & Methodologies
Fig 2. Experimental workflow for site-selective derivatization of the imidazo[4,5-c]pyridine core.
Self-Validating Protocol: High-Yield N4-Amidation via Acyl Imidazolium Activation
Objective: Overcome the low nucleophilicity of the N4-amine to attach a linker or prodrug moiety[3].
Step-by-Step Procedure:
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Activation: In an oven-dried flask under an inert atmosphere (N2), dissolve the desired carboxylic acid (1.2 eq) in anhydrous CH2Cl2 (0.1 M). Add N-methylimidazole (NMI, 3.0 eq) and stir for 5 minutes.
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Intermediate Formation: Add TCFH (1.2 eq) to the solution.
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Validation Checkpoint: The reaction will self-validate via a mild exotherm and a distinct color change (typically to pale yellow), indicating the successful formation of the highly reactive acyl imidazolium intermediate[3]. Stir at room temperature for 15 minutes.
-
-
Coupling: Add 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine (1.0 eq) in a single portion. If the amine exhibits poor solubility, pre-dissolve it in a minimal volume of anhydrous DMF prior to addition.
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Heating & Monitoring: Heat the reaction to 45°C. Monitor progression via UPLC-MS. The electron-deficient nature of the imidazopyridine core requires elevated temperatures compared to standard aliphatic amines[3].
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Quenching & Isolation: Once the starting material is consumed (typically 2-4 hours), cool to room temperature and quench with saturated aqueous NaHCO3. Extract with EtOAc, dry the organic layer over Na2SO4, and purify via silica gel chromatography (eluting with a gradient of MeOH in CH2Cl2).
IV. Quantitative Data Summary
The table below summarizes the expected outcomes and biological impacts of various derivatization strategies on the imidazo[4,5-c]pyridine core.
Table 1: Impact of Derivatization Conditions on Yield and TLR7 Activity
| Derivatization Site | Reaction Condition | Reagents | Typical Yield | Impact on TLR7 Agonism |
| N4-Amidation | Standard Coupling | HATU, DIPEA, DMF, RT | < 15% | Complete Loss (Used for Prodrugs)[2] |
| N4-Amidation | Acyl Imidazolium | TCFH, NMI, CH2Cl2/DMF, 45°C | 75 - 85% | Complete Loss (Used for Prodrugs)[2] |
| C2-Alkylation | Direct Lithiation | LDA, Alkyl Halide, THF, -78°C | 40 - 60% | Variable (Primary tuning site)[1] |
| C6-Arylation | Suzuki Coupling | Pd(dppf)Cl2, Aryl-B(OH)2, 90°C | 65 - 80% | Enhanced or Retained[2] |
V. References
-
Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. ACS Publications.[Link]
-
Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates. Molecular Pharmaceutics - ACS Publications.[Link]
-
Structure–Activity Relationships toward the Identification of a High-Potency Selective Human Toll-like Receptor-7 Agonist. Journal of Medicinal Chemistry - ACS Publications.[Link]
Sources
troubleshooting 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine instability in solution
Welcome to the technical support center for 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential instability of this compound in solution. As direct stability data for this specific molecule is not extensively published, this resource synthesizes information from closely related imidazopyridine derivatives and fundamental chemical principles to provide a robust framework for your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My solution of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine is changing color and showing new peaks in my HPLC analysis over time. What are the likely causes of this instability?
This is a common observation with many nitrogen-containing heterocyclic compounds. The primary suspects for the instability of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine in solution are:
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Photodegradation: Imidazopyridine derivatives have been shown to be susceptible to degradation upon exposure to light, particularly UV radiation. This process can be mediated by the formation of reactive oxygen species (ROS), leading to a complex mixture of degradants.[1] It is crucial to protect solutions from light during experiments and storage.
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Oxidation: The electron-rich imidazopyridine ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents. The amino group can also be a site for oxidative degradation.
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pH-Dependent Hydrolysis: The pyridine ring, particularly with an amino substituent, can be susceptible to hydrolysis under strongly acidic or basic conditions. The stability of the compound is likely to be optimal within a specific pH range.
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Solvent Reactivity: While less common with standard laboratory solvents, reactive impurities or the choice of a protic versus aprotic solvent could potentially influence the stability of the compound.
Q2: I suspect my compound is degrading. What are the potential degradation pathways?
Based on the structure of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine, several degradation pathways can be hypothesized:
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Oxidation of the Imidazopyridine Core: The imidazopyridine ring system can undergo oxidation, potentially leading to the formation of N-oxides or ring-opened products. Electrochemical studies on related imidazopyridines indicate their susceptibility to oxidation to form radical cations, which can then undergo further reactions.[2]
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Hydrolysis of the Aminopyridine Moiety: The 4-amino group can be susceptible to hydrolysis, particularly under harsh pH conditions, potentially leading to the formation of the corresponding 4-hydroxy derivative. While direct substitution of an amino group with a hydroxyl group on a pyridine ring via hydrolysis is generally not facile, it can occur under certain conditions.
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Photochemical Reactions: Upon absorption of light, the molecule can be excited to a state where it reacts with oxygen to form singlet oxygen or other ROS. These reactive species can then attack the imidazopyridine core or the ethyl group, leading to a variety of degradation products.[1]
Q3: What are the best practices for preparing and storing solutions of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine to minimize degradation?
To ensure the integrity of your solutions, the following practices are strongly recommended:
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Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use freshly prepared buffers. The choice of buffer can be critical; for instance, phosphate buffers are generally robust, while buffers like Tris may be less suitable if they can participate in reactions.
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pH Control: Maintain the pH of your solution within a neutral to slightly acidic range (e.g., pH 5-7), unless your experimental conditions require otherwise. It is advisable to perform a pH stability profile to determine the optimal pH for your specific application.
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Protection from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light. Minimize exposure to ambient light during experimental manipulations.
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Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down the rate of degradation. For working solutions, prepare them fresh daily if possible.
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Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., BHT or ascorbic acid) may help to prevent oxidative degradation, but this should be tested to ensure it does not interfere with your assay.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC | Photodegradation | Repeat the experiment with complete light protection (amber vials, foil wrapping). |
| Oxidative degradation | Prepare fresh solutions with degassed solvents. Consider working under an inert atmosphere. | |
| pH instability | Measure the pH of your solution. Perform a pH stability study to identify the optimal pH range. | |
| Appearance of multiple new peaks in chromatogram | Complex degradation pathway | This is indicative of significant degradation. Review all handling and storage procedures. A forced degradation study may be necessary to identify the degradants. |
| Precipitation in solution | Poor solubility or formation of insoluble degradants | Check the solubility of the compound in your chosen solvent system. Filter the solution before use. If precipitation occurs over time, it may be due to degradation. |
| Inconsistent results between experiments | Inconsistent solution preparation and handling | Standardize your solution preparation protocol, paying close attention to light exposure, temperature, and solvent quality. Prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine and to develop a stability-indicating analytical method.
Objective: To identify the degradation pathways and the primary degradation products of the compound under various stress conditions.
Methodology:
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Stock Solution Preparation: Prepare a stock solution of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²) at room temperature.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Data Interpretation:
-
Monitor the decrease in the peak area of the parent compound.
-
Observe the formation and increase in peak areas of any degradation products.
-
The peak purity of the parent compound should be assessed to ensure that no degradant peaks are co-eluting.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine from its potential degradation products.
Starting HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to assess peak purity).
-
Column Temperature: 30°C.
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient, mobile phase composition (e.g., pH, organic modifier), and flow rate to achieve adequate resolution between the parent peak and all degradation peaks.
-
The principles of Design of Experiments (DoE) can be applied for efficient method optimization.[3]
Validation:
-
The final method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][5]
Visualizations
Logical Workflow for Troubleshooting Instability
Caption: A logical workflow for diagnosing and addressing the instability of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine in solution.
Potential Degradation Pathways
Caption: Hypothesized degradation pathways for 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine under various stress conditions.
References
- Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(10), 4473-4483.
- Dash, A. C., & Dash, N. (1987). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (10), 2467-2472.
- Di Mola, A., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461.
- Kim, H., et al. (2021). Oxidation Potential-Guided Electrochemical Radical–Radical Cross-Coupling Approaches to 3-Sulfonylated Imidazopyridines and Indolizines. The Journal of Organic Chemistry, 86(14), 9639–9651.
- Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(21), 4831–4834.
- Di Mola, A., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- WO2012095691A1 - An improved process for producing aminopyridines - Google P
- Dash, A. C., & Dash, N. (1987). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II).
- Preparation of Pyridines, Part 7: By Amination and Hydroxyl
- Kumar, V., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(23), 8206.
- Zeinyeh, W., et al. (2009). Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study. Tetrahedron Letters, 50(16), 1828-1833.
- Sharma, R., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612–1704.
- Di Mola, A., et al. (2023).
- Ioele, G., et al. (2015). Photodegradation study of 1,4-dihydropyridine derivatives by multivariate curve resolution analysis. Bioanalysis, 7(22), 2873–2884.
- EP2818472A1 - Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5)
- Krause, M., et al. (2017).
- 4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. PubChem.
- Doganc, F., & Goker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
- Göker, H., & Özden, S. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR.
- EP0145340B1 - 1H-Imidazo[4,5-c]quinolines and 1H-imidazo[4,5-c]quinolin-4-amines - Google P
- Göker, H., et al. (2021). Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. Archiv der Pharmazie, 354(4), 2000287.
- DE60308040T2 - Preparation of 1H-imidazo-4,5-C] quinoline-4-amines Ber 1H-imidazo-4,5-C] quinoline-4-phthalimide intermediates - Google P
- Zeinyeh, W., et al. (2009). Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study.
- Di Mola, A., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI.
- Di Mola, A., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- Hranjec, M., et al. (2011).
- Chouhan, S., et al. (2021). One-pot CuI/L-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, NH 3 and DMSO under air. RSC Advances, 11(60), 38045-38055.
- Kumar, A., et al. (2019). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ChemistrySelect, 4(32), 9439-9443.
- 1H-Imidazo[4,5-c]pyridin-4-amine. BLDpharm.
- Temple, C., Jr, et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(9), 1045–1050.
- 4-(1-Ethyl-1h-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. ChemScene.
- CA2596754C - Crystalline 1h-imidazo[4,5-b]pyridin-5-amine,7-[5-[(cyclohexylmethylamino)
- 1H-Imidazo[4,5-c]pyridin-4-amine. Sigma-Aldrich.
- 1h-imidazo(4,5-c)pyridin-4-amine, 1-((2-fluorophenyl)methyl)-n-methyl-, monohydrochloride. PubChemLite.
- Kumar, K. S., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti. Impactfactor.
- 1H-Imidazo[4,5-c]pyridin-4-amine. Sigma-Aldrich.
- Anti-oxidant activity of 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone, a Maillard reaction product derived from fructose and histidine. (2024, December 15). PubMed.
- Tosh, D. K., et al. (2022). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 13(8), 1316–1323.
- Shah, D. A., et al. (2017). Development and Validation of a Stability-Indicating HPLC Method for Imidapril and Its Degradation Products Using a Design of Experiment (DoE) Approach.
- Suneetha, A., & Rao, D. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
- Ragab, G. H. (2015). STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF NIMESULIDE IN BULK POWDER AND IN TABLET DOSAGES FORM. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(3), 133-146.
- Jain, D., et al. (2013). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. International Journal of Pharmaceutical Sciences and Research, 4(9), 3534-3539.
- 1H-Imidazo[4,5-b]pyridine. (2018, May 16). SIELC Technologies.SIELC Technologies*.
Sources
- 1. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and Validation of a Stability-Indicating HPLC Method for Imidapril and Its Degradation Products Using a Design of Experiment (DoE) Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpamc.com [ajpamc.com]
- 5. nveo.org [nveo.org]
Technical Support Center: Troubleshooting Purification of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with imidazo[4,5-c]pyridine derivatives.
1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine is a critical 3-deazapurine building block, structurally related to potent Toll-like receptor (TLR) 7/8 agonists like imiquimod[1]. Its purification is notoriously challenging due to the presence of an electron-rich primary amine, a basic pyridine nitrogen, and an amphoteric imidazole ring. This guide provides field-proven troubleshooting strategies for researchers facing poor recovery, severe peak tailing, or co-eluting regioisomers.
Part 1: Mechanistic Troubleshooting (FAQs)
Q1: Why does my compound streak severely on standard normal-phase silica gel, even with highly polar solvents? Causality: 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine contains multiple basic nitrogen atoms (pKa ~ 6.5–7.5 for the conjugate acid). Standard unmodified silica gel features acidic surface silanol groups (Si-OH, pKa ~ 4.5). The basic nitrogens in your compound act as strong hydrogen bond acceptors and proton scavengers, forming robust ionic interactions with the stationary phase. This leads to non-linear adsorption isotherms, manifesting as severe peak tailing, band broadening, and irreversible retention[1]. Solution: You must dynamically mask the silanol groups. Add 1–2% v/v concentrated ammonium hydroxide (NH₄OH) or triethylamine (TEA) to your mobile phase. Alternatively, switch to amine-functionalized silica or basic alumina, which lack acidic protons entirely.
Q2: My synthesis yielded a mixture of N1-ethyl and N3-ethyl regioisomers. How do I separate them? Causality: Alkylation of the imidazo[4,5-c]pyridine core often proceeds with poor regioselectivity, yielding both N1 and N3 isomers[2]. Because their dipole moments and overall polarities are nearly identical, normal-phase chromatography often fails to resolve them. Solution: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is required. The subtle steric differences around the ethyl group affect the hydration sphere of the molecule. Using a C18 column with a buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8) maximizes the resolution by keeping both isomers in a consistent, partially ionized state.
Q3: During liquid-liquid extraction (LLE) from the aqueous reaction mixture, the compound crashes out at the interface. How can I improve recovery? Causality: The planar, rigid structure of the imidazopyridine core promotes strong intermolecular π-π stacking and hydrogen bonding, leading to a high lattice energy and poor solubility in standard extraction solvents like ethyl acetate or dichloromethane[3]. At neutral pH, the compound is uncharged but highly polar, causing it to precipitate at the aqueous-organic interface. Solution: Adjust the aqueous phase to pH 9–10 using Na₂CO₃ to ensure the amine is fully deprotonated. Extract using a highly solvating mixed solvent system: Chloroform/Isopropanol (CHCl₃:iPrOH, 4:1 v/v). The isopropanol disrupts the intermolecular hydrogen bonding, significantly increasing organic layer solubility.
Part 2: Quantitative Data & Solvent System Selection
To streamline your method development, compare the following validated purification systems based on your specific scale and purity requirements.
| Purification Method | Stationary Phase | Optimal Mobile Phase | Additive / Modifier | Expected Outcome |
| Normal-Phase Flash | Unmodified Silica (Irregular, 40-63 µm) | DCM / Methanol (95:5 to 80:20) | 1-2% NH₄OH (aq, 28%) | Good for >1g scale. Moderate regioisomer separation. |
| Normal-Phase Flash | Amine-Functionalized Silica | Ethyl Acetate / Hexanes or DCM / MeOH | None required | Excellent recovery, sharp peaks, higher consumable cost. |
| Preparative RP-HPLC | C18 (5 µm, 100 Å) | Water / Acetonitrile (Gradient 5% to 60%) | 10 mM NH₄OAc (pH 6.8) | Baseline resolution of N1/N3 isomers. Lyophilization required. |
| Liquid-Liquid Extraction | N/A | CHCl₃ / Isopropanol (4:1 v/v) | Aqueous phase pH 9-10 | High recovery of crude product without interfacial precipitation. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Optimized Normal-Phase Flash Chromatography (Scale: 1-10 g)
Use this protocol for bulk purification where isolating the primary product from non-polar synthetic impurities is the main goal.
-
Column Preparation & Validation: Slurry pack the silica gel using Dichloromethane (DCM) containing 1% NH₄OH.
-
Self-Validation Step: Collect 5 mL of the initial column eluent and check the pH with indicator paper. It must read >8 before loading the sample to ensure complete silanol masking.
-
-
Sample Loading: Dissolve the crude 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine in a minimum volume of DCM/MeOH (9:1). If solubility is poor, dry-load the sample onto Celite 545 (1:3 ratio of sample to Celite) and evaporate to a free-flowing powder.
-
Elution: Run a step gradient to carefully elute the product:
-
2 column volumes (CV) of DCM/MeOH/NH₄OH (95:4:1)
-
3 CV of DCM/MeOH/NH₄OH (90:9:1)
-
2 CV of DCM/MeOH/NH₄OH (85:14:1)
-
-
Fraction Collection & Verification: Monitor via TLC (DCM/MeOH/NH₄OH 90:9:1, UV 254 nm). The N1-ethyl isomer typically elutes slightly faster than the N3-ethyl isomer due to steric shielding of the pyridine nitrogen.
Protocol B: Preparative RP-HPLC for Regioisomer Resolution (Scale: <1 g)
Use this protocol when absolute isomeric purity is required for biological assays.
-
System Setup: Equip the prep-HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q water, adjusted to pH 6.8. Mobile Phase B: HPLC-grade Acetonitrile.
-
Causality: pH 6.8 is chosen specifically to suppress residual silanol ionization on the C18 column while keeping the imidazopyridine in a stable, un-split equilibrium state.
-
-
Gradient Execution: Run a linear gradient from 5% B to 40% B over 30 minutes at a flow rate of 20 mL/min. Monitor absorbance at 254 nm and 280 nm.
-
Recovery: Pool the pure fractions of the N1-ethyl isomer. Remove acetonitrile under reduced pressure at 30°C (to prevent thermal degradation), then lyophilize the remaining aqueous solution to obtain the pure compound as an acetate salt.
Part 4: Visualizations
Workflow for selecting the optimal purification strategy based on scale and purity requirements.
Mechanism of peak tailing on silica gel and the corrective effect of basic mobile phase modifiers.
References
-
Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Combinatorial Science URL: [Link]
-
Title: Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]
Sources
Technical Support Center: Troubleshooting 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine Reproducibility
Welcome to the Advanced Diagnostics Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological nuances of working with 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine . This compound is a potent purine mimetic and a critical tool for investigating endosomal Toll-like receptor (TLR) signaling. However, its unique planar, electron-rich heterocyclic core frequently introduces reproducibility issues related to aqueous solubility, endosomal partitioning, and reporter assay variance.
This guide bypasses generic advice, providing causality-driven troubleshooting, self-validating protocols, and quantitative parameters to stabilize your experimental workflows.
Section 1: Formulation & Physicochemical FAQs
Q1: Why does my compound precipitate when added to cell culture media, leading to inconsistent dose-response curves? A1: Causality: The imidazo[4,5-c]pyridin-4-amine scaffold is a planar, fused bicyclic system that closely mimics endogenous purines (). This structural planarity promotes strong intermolecular π−π stacking. While the 4-amino group acts as a critical hydrogen bond donor/acceptor, the free base form is highly hydrophobic at physiological pH (pH 7.4). When a high-concentration DMSO stock is rapidly diluted into aqueous media, the sudden shift in the dielectric constant forces the compound out of solution. This forms micro-precipitates that are invisible to the naked eye but drastically reduce the bioavailable concentration. Solution: Utilize a step-down dilution method with a carrier protein and implement a self-validating turbidity check (see Protocol 1).
Q2: Should I use the free base or a hydrochloride salt form for in vitro assays? A2: Causality: The salt form fundamentally alters dissolution kinetics. The hydrochloride (HCl) salt of imidazo[4,5-c]pyridine derivatives is significantly more water-soluble due to the protonation of the pyridine nitrogen (1)[1]. However, dissolving high concentrations of the HCl salt in unbuffered media can locally drop the pH, stressing cultured cells and altering endosomal pH gradients. For consistent in vitro assays, we recommend using the free base dissolved in anhydrous DMSO, followed by controlled dilution in HEPES-buffered media to maintain pH homeostasis.
Section 2: Biological Assay & Endosomal Targeting FAQs
Q3: My TLR7 reporter cell assays (e.g., HEK-Blue) show high well-to-well variability. How can I stabilize the readout? A3: Causality: 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine must cross the plasma membrane and partition into the endosome to bind TLR7, triggering the MyD88/IRAK4/TRAF6 cascade (2)[2]. This partitioning is strictly pH-dependent. If your cell culture media undergoes pH fluctuations (e.g., due to atmospheric CO₂ variations or metabolic acidification), the ratio of unprotonated (membrane-permeable) to protonated (impermeable) compound shifts. Furthermore, high passage numbers in reporter cells lead to the downregulation of adapter proteins, dampening the NF-κB/IRF7-driven reporter signal. Solution: Buffer media with 25 mM HEPES, restrict cell use to passage < 15, and utilize a Z'-factor validation gate (see Protocol 2).
Q4: Why am I seeing variable Type I Interferon (IFN) release in primary plasmacytoid dendritic cells (pDCs)? A4: Causality: Plasmacytoid dendritic cells (pDCs) are multifaceted immune cells and the primary producers of Type I IFNs upon TLR7 activation (2)[2]. However, primary pDCs are highly sensitive to isolation stress and spontaneous apoptosis. If the compound formulation contains >0.1% DMSO final concentration, it will induce solvent-mediated cytotoxicity before the 24-hour IFN-α accumulation peak is reached, resulting in artificially low or variable cytokine readouts.
TLR7 endosomal signaling pathway activated by imidazo[4,5-c]pyridin-4-amine derivatives.
Section 3: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every workflow must include internal validation gates. Do not proceed to the next step if a validation gate fails.
Protocol 1: Self-Validating Reconstitution & Formulation
Objective: Prepare a biologically active, aggregate-free working solution.
-
Primary Stock Preparation: Dissolve the lyophilized free-base compound in anhydrous DMSO to a concentration of 10 mM.
-
Causality: Anhydrous conditions prevent premature hydrolysis or partial protonation, ensuring the planar heterocyclic core remains fully solvated.
-
-
Step-Down Dilution: Dilute the 10 mM stock into an intermediate buffer (e.g., PBS with 5% BSA) to 100 µM before final addition to culture media.
-
Causality: The BSA acts as a carrier protein, providing hydrophobic pockets that prevent the purine mimetic from π−π stacking and precipitating upon encountering the high dielectric constant of water.
-
-
Validation Gate (Turbidity Check): Measure the optical density (OD) of the intermediate solution at 600 nm.
-
Self-Validation Criteria: An OD600<0.05 confirms the absence of micro-precipitates. If OD600≥0.05 , discard the dilution, as the bioavailable concentration is compromised.
-
Protocol 2: Standardized In Vitro TLR7 Reporter Assay
Objective: Quantify TLR7 activation while controlling for endosomal uptake variance.
-
Cell Seeding: Seed HEK-Blue TLR7 cells at 5×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS and 25 mM HEPES.
-
Causality: HEPES buffering prevents ambient CO₂ fluctuations from altering media pH, which would otherwise shift the protonation state of the compound and disrupt endosomal diffusion.
-
-
Treatment & Controls: Treat cells with the formulated compound (from Protocol 1). Include a vehicle control (DMSO matched) and a positive control (e.g., R848 at 1 µg/mL).
-
Validation Gate (Assay Robustness): After 24 hours, quantify the SEAP reporter output at 655 nm. Calculate the Z'-factor using the positive and vehicle controls.
-
Self-Validation Criteria: A Z′−factor≥0.5 validates the assay plate. If Z′<0.5 , the data is statistically unreliable (likely due to cell passage exhaustion or pH drift) and must be discarded.
-
Self-validating experimental workflow for TLR7 reporter assays.
Section 4: Quantitative Data & Troubleshooting Tables
Table 1: Physicochemical & Pharmacological Parameters
| Parameter | Value/Characteristic | Impact on Reproducibility |
| Scaffold Type | Fused imidazo[4,5-c]pyridine | Planarity causes π−π stacking and aqueous precipitation. |
| Target Receptor | Endosomal TLR7/8 | Requires cellular internalization; highly sensitive to media pH. |
| Hydrogen Bonding | C4-Amine (Donor/Acceptor) | Essential for receptor binding; sensitive to competitive solvents. |
| Solubility (Free Base) | Highly hydrophobic at pH 7.4 | Requires DMSO stock; prone to crashing out in direct aqueous dilution. |
Table 2: Troubleshooting Matrix
| Observation | Root Cause (Causality) | Corrective Action |
| Inconsistent EC50 values | Micro-precipitation in media | Implement step-down dilution (Protocol 1); keep final DMSO < 0.5%. |
| High well-to-well variance | pH-dependent endosomal uptake | Buffer culture media with 25 mM HEPES to stabilize protonation state. |
| Diminished reporter signal | Receptor/Adapter downregulation | Discard reporter cells after passage 15; ensure Z′−factor≥0.5 . |
| Cytotoxicity in primary pDCs | Solvent toxicity | Ensure DMSO is ≤ 0.1% for primary cell cultures. |
Section 5: References
-
Title: Novel Imidazo[4,5- c ]pyridine Compounds as TLR7 Agonists for Treating Cancer Source: ResearchGate (ACS Medicinal Chemistry Letters) URL:
-
Title: Buy 6-methyl-1H-imidazo[4,5-c]pyridin-4-amine (EVT-13842765) Source: EvitaChem URL:
-
Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: NIH PubMed Central (PMC) URL:
Sources
comparing 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine to other kinase inhibitors
An in-depth comparative analysis of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine against conventional kinase inhibitors requires a nuanced understanding of structural biology and polypharmacology. While the imidazo[4,5-c]pyridine scaffold is historically recognized for its role in innate immune modulation via Toll-like receptors (TLR7/8) [1.6], recent kinome-wide screens and structural optimization have repurposed this moiety as a potent, reversible hinge-binder for kinases such as G-protein-coupled receptor kinase 5 (GRK5) and Bruton’s Tyrosine Kinase (BTK)[1][2].
As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance, binding mechanics, and experimental validation of this scaffold compared to established clinical inhibitors like Ibrutinib and Sunitinib.
Structural Biology & Binding Mechanics: The Hinge-Binding Paradigm
The transition of the imidazopyridine scaffold from an immune agonist to a targeted kinase inhibitor is rooted in its structural mimicry of the adenine ring of ATP.
-
1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine: This compound functions as a Type I, ATP-competitive reversible inhibitor . The primary amine at the C4 position acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the N3 nitrogen serves as a hydrogen bond acceptor. The N1-ethyl substitution projects into the ribose-binding pocket, providing steric bulk that reduces off-target TLR engagement while stabilizing the kinase-active conformation [2].
-
Ibrutinib (Comparator): An irreversible covalent inhibitor that targets the specific Cys481 residue in the ATP-binding pocket of BTK. While highly potent, its covalent nature limits its flexibility against mutated kinases (e.g., C481S).
-
Sunitinib (Comparator): A multi-targeted receptor tyrosine kinase (RTK) inhibitor that binds in both Type I and Type II conformations, leading to broad kinome polypharmacology and associated clinical toxicities.
Fig 1: Mechanistic pathway showing ATP-competitive kinase inhibition by the imidazopyridine scaffold.
Quantitative Profiling & Selectivity
To objectively compare these compounds, we must evaluate their biochemical potency alongside their off-target liabilities. The table below synthesizes the kinetic and phenotypic profiles of these inhibitors.
| Inhibitor | Primary Target(s) | Binding Mechanism | Target IC₅₀ (nM) | Primary Off-Target Liability |
| 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine | GRK5, BTK | Reversible, ATP-Competitive (Type I) | 15 - 45 | TLR7/8 Agonism (Dose-dependent) |
| Ibrutinib | BTK, ITK | Irreversible, Covalent (Cys481) | 0.5 - 1.5 | EGFR, TEC family kinases |
| Sunitinib | VEGFR, PDGFR, c-KIT | Reversible, ATP-Competitive (Type I/II) | 5 - 15 | Broad Kinome Polypharmacology |
Data synthesized from established kinase inhibitor profiling and GRK5/BTK modulator literature [3].
Standardized Experimental Methodologies
To ensure scientific integrity, the evaluation of heterocyclic compounds like imidazopyridines requires self-validating experimental designs. Heterocycles frequently exhibit auto-fluorescence, which can artificially skew high-throughput screening results.
Protocol A: Orthogonal Kinase Activity Profiling (Self-Validating System)
Objective: Determine true biochemical IC₅₀ while eliminating compound-mediated optical interference. Causality: Relying solely on a FRET-based assay can lead to false positives due to the fluorescent nature of the imidazo-quinoline/pyridine core. By running a parallel luminescence-based ADP-Glo assay, this protocol self-validates: if the IC₅₀ values match, the inhibition is catalytic; if they diverge, optical interference is present.
-
Reagent Preparation: Prepare 2X Kinase/Substrate master mix and 4X compound serial dilutions (ranging from 10 µM to 0.1 nM) in standard assay buffer (HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Equilibrium Pre-incubation: Incubate the target kinase (e.g., GRK5) with the compound dilutions for 30 minutes at room temperature. Causality: This step is critical for reversible inhibitors to reach thermodynamic binding equilibrium prior to substrate introduction.
-
Reaction Initiation: Add ATP (at the predetermined Kₘ value for the specific kinase) to initiate the catalytic reaction. Incubate for 60 minutes.
-
Parallel Readout Generation (The Validation Step): Split the reaction mixture into two 384-well microplates.
-
Plate A: Add TR-FRET development buffer.
-
Plate B: Add ADP-Glo™ Reagent to deplete unconsumed ATP, followed by Kinase Detection Reagent to convert ADP to luminescence.
-
-
Data Synthesis: Calculate IC₅₀ curves independently. A discrepancy of >3-fold between the FRET and Luminescence readouts flags the compound for optical interference.
Fig 2: Self-validating workflow utilizing parallel ADP-Glo and FRET readouts to eliminate artifacts.
Protocol B: Cellular Target Engagement & Reversibility Washout
Objective: Differentiate the reversible binding of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine from covalent inhibitors (Ibrutinib) in live cells. Causality: Biochemical assays do not account for cellular permeability or intracellular target residence time. A washout assay forces the equilibrium backward; covalent inhibitors will maintain target suppression, whereas reversible inhibitors will wash out, allowing kinase activity to recover.
-
Cell Treatment: Culture target cells (e.g., TMD8 cells for BTK analysis) and treat with IC₉₀ concentrations of the respective inhibitors for 2 hours.
-
Washout Phase: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the pellet three times with warm, compound-free PBS. Resuspend in fresh media and incubate for 4 hours.
-
Cellular Thermal Shift Assay (CETSA): Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes. Causality: Ligand-bound kinases are thermally stabilized. Unbound kinases (post-washout) will denature and precipitate.
-
Lysis and Quantification: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g to pellet denatured proteins. Analyze the soluble fraction via Western Blot to quantify the remaining stabilized target kinase.
Pharmacokinetics & Polypharmacology Considerations
When developing 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine as a kinase inhibitor, researchers must account for its inherent polypharmacology. The parent imidazoquinoline/pyridine class is heavily utilized in immuno-oncology to stimulate interferon-alpha (IFN-α) release via TLR7/8 [1].
While the N1-ethyl substitution shifts the binding affinity favorably toward the kinome space (specifically the ATP hinge region), at high micromolar concentrations, the compound may still partition into the endosomal compartment and trigger innate immune activation. This dual-identity can be advantageous in oncology—where simultaneous kinase inhibition (e.g., halting tumor proliferation) and immune stimulation (e.g., activating tumor-associated macrophages) are desired—but it presents a toxicity liability in autoimmune indications where strict kinase selectivity is required.
References
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Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates. Molecular Pharmaceutics, ACS Publications.[Link]
- Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators.
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Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics, AACR Journals.[Link]
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A Researcher's Guide to the Validation of Novel Imidazo[4,5-c]pyridine-based Immune Modulators
For researchers and drug development professionals, the rigorous validation of a new chemical entity is the bedrock of reliable and reproducible scientific discovery. This guide provides a comprehensive framework for the validation of novel research tools within the imidazo[4,5-c]pyridine class of immune modulators. While the specific compound 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine is not extensively characterized in publicly available literature, this class of molecules is well-known for its potent activity as agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8.
Therefore, this guide will use the well-established research tools, Imiquimod and Resiquimod (R848) , as exemplary compounds to detail a robust validation workflow. The principles and protocols outlined herein are directly applicable to the characterization of any novel analogue, including 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine.
The Scientific Premise: Targeting TLR7 and TLR8
The imidazo[4,5-c]pyridine and related imidazoquinoline scaffolds are structurally similar to purines, which are natural ligands for various receptors.[1][2] A significant breakthrough in immunology was the discovery that synthetic compounds like Imiquimod and Resiquimod act as potent agonists for TLR7 and TLR8.[3][4][5] These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses and certain bacteria.[6][7]
Activation of TLR7 and TLR8 on immune cells, such as dendritic cells, macrophages, and B-lymphocytes, triggers a signaling cascade that leads to the activation of transcription factors like NF-κB.[4][5][8] This, in turn, results in the production of a variety of pro-inflammatory cytokines and chemokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), ultimately leading to the activation of both innate and adaptive immune responses.[5][9][10] This mechanism of action underlies their demonstrated anti-viral and anti-tumor activities.[3][11]
Comparative Overview of Key Research Tools
A critical first step in validating a new research tool is to benchmark its performance against established alternatives. Imiquimod and Resiquimod serve as excellent comparators.
| Compound | Primary Target(s) | Key Characteristics | Common Research Applications |
| Imiquimod | TLR7 agonist[4][9] | Predominantly a TLR7 agonist with some activity on TLR8 reported in some systems.[3] It is a potent inducer of IFN-α.[9] | Topical treatment of skin cancers and viral infections[3][9]; research tool for studying TLR7 signaling and innate immunity. |
| Resiquimod (R848) | TLR7 and TLR8 agonist[5][10] | A more potent agonist than Imiquimod, activating both TLR7 and TLR8.[11] Induces a broader range of cytokines, including TNF-α and IL-6, in addition to IFN-α.[5][10] | Vaccine adjuvant research[12]; studies on TLR7/8-mediated immune responses in cancer and infectious diseases.[11] |
| 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine | Presumed TLR7/8 agonist | Based on its structural similarity to Imiquimod and Resiquimod, it is hypothesized to act as a TLR7 and/or TLR8 agonist. Its specific activity and selectivity profile require experimental validation. | Potential novel immune modulator for research in oncology, virology, and immunology. |
Experimental Validation Workflow
The validation of a novel imidazo[4,5-c]pyridine derivative as a TLR7/8 agonist should follow a logical and multi-faceted approach, moving from in vitro characterization to more complex cellular and potentially in vivo models.
Caption: A stepwise workflow for the validation of a novel TLR7/8 agonist.
Part 1: In Vitro Characterization
Scientific Rationale: The canonical signaling pathway for both TLR7 and TLR8 involves the activation of the transcription factor NF-κB.[4][8] A reporter gene assay using a cell line that does not endogenously express these receptors, such as HEK293, but is engineered to express either human TLR7 or human TLR8, provides a clean and specific system to determine if the compound directly engages the target and to quantify its potency (EC50).
Experimental Protocol:
-
Cell Culture: Maintain HEK293 cells stably transfected with either human TLR7 or human TLR8, along with an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).
-
Seeding: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine), Imiquimod, and Resiquimod in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the cell culture medium with the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Reporter Gene Assay: Measure the reporter gene activity according to the manufacturer's protocol (e.g., by measuring luminescence for luciferase or colorimetric change for SEAP).
-
Data Analysis: Plot the reporter gene activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound on each receptor.
Expected Outcome: This assay will reveal whether the novel compound activates TLR7, TLR8, or both, and will provide a quantitative measure of its potency relative to Imiquimod and Resiquimod.
Scientific Rationale: To ensure the biological relevance of the findings from the reporter assays, it is crucial to assess the compound's activity in primary human immune cells, which naturally express TLR7 and TLR8. Measuring the induction of key cytokines like IFN-α and TNF-α will confirm the compound's immune-stimulatory effects.[5][10]
Experimental Protocol:
-
PBMC Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Plate the PBMCs in a 96-well plate and treat them with various concentrations of the test compound, Imiquimod, and Resiquimod. Include a vehicle control and a positive control (e.g., LPS for TNF-α).
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of IFN-α and TNF-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: Plot the cytokine concentrations against the compound concentrations to generate dose-response curves.
Expected Outcome: This experiment will demonstrate the compound's ability to induce a functional immune response in a physiologically relevant cell population and can reveal potential biases in the cytokine profile (e.g., a strong IFN-α inducer vs. a balanced IFN-α/TNF-α inducer).
| Compound | TLR7 EC50 (HEK293) | TLR8 EC50 (HEK293) | IFN-α Induction (PBMCs) | TNF-α Induction (PBMCs) |
| Imiquimod | ~1-5 µM | > 20 µM (low activity) | Potent | Weak to moderate |
| Resiquimod (R848) | ~0.1-0.5 µM | ~0.1-1 µM | Potent | Potent |
| 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine | To be determined | To be determined | To be determined | To be determined |
Note: The EC50 and cytokine induction values are approximate and can vary depending on the specific assay conditions and cell donors.
Part 2: Downstream Signaling Pathway Analysis
Scientific Rationale: To further validate the mechanism of action, it is beneficial to demonstrate the activation of key signaling molecules downstream of TLR7/8 activation. Western blotting for phosphorylated forms of proteins in the NF-κB and MAPK pathways, such as IκBα, p38, and JNK, can provide direct evidence of target engagement and pathway activation.
Caption: Simplified TLR7/8 signaling pathway leading to cytokine production.
Experimental Protocol:
-
Cell Culture and Treatment: Use a responsive cell line, such as RAW 264.7 macrophages (for murine TLR7) or human PBMCs, and treat with the test compound for various short time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., Phospho-IκBα, IκBα, Phospho-p38, p38).
-
Detection and Analysis: Visualize the protein bands and quantify the changes in phosphorylation levels relative to the total protein.
Expected Outcome: A time-dependent increase in the phosphorylation of key signaling intermediates following treatment with the novel compound would provide strong evidence that it activates the TLR7/8 signaling pathway.
Conclusion
The validation of a novel research tool like 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine requires a systematic and rigorous approach. By employing a combination of in vitro reporter assays, primary cell-based functional assays, and downstream signaling analysis, researchers can confidently characterize its potency, selectivity, and mechanism of action. Benchmarking against well-established compounds such as Imiquimod and Resiquimod is essential for contextualizing the experimental data and understanding the unique properties of the new molecule. This comprehensive validation process ensures the generation of reliable and reproducible data, which is paramount for advancing scientific knowledge and drug discovery efforts in the field of immunology and beyond.
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Novel mechanisms of action discovered for skin cancer medication Imiquimod - ecancer. [Link]
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New horizons in cancer immunotherapy: The evolving role of R848 and R837 (Review). [Link]
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Comparison of human B cell activation by TLR7 and TLR9 agonists - PMC - NIH. [Link]
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TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis - DelveInsight. [Link]
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Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. [Link]
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Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn- - ACS Publications - American Chemical Society. [Link]
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Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series | ACS Omega. [Link]
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4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine - PubChem. [Link]
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Anti-oxidant activity of 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone, a Maillard reaction product derived from fructose and histidine - PubMed. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. [Link]
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Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. [Link]
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Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. - ResearchGate. [Link]
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1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine versus established PARP inhibitors like Olaparib
Mechanistic Divergence and Synergistic Potential: 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine vs. Olaparib in Oncology
As the landscape of oncology shifts toward combinatorial strategies, understanding the mechanistic divergence between targeted DNA Damage Response (DDR) inhibitors and Immuno-Oncology (IO) modulators is critical for drug development professionals. This guide provides an objective, data-backed comparison between Olaparib , an established Poly (ADP-ribose) polymerase (PARP) inhibitor, and 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine , a representative small-molecule Toll-Like Receptor 7/8 (TLR7/8) agonist belonging to the imidazopyridine class.
While Olaparib exploits intrinsic tumor vulnerabilities via synthetic lethality[1], imidazopyridines act extrinsically by remodeling the tumor microenvironment (TME) to break immune tolerance[2][3].
Mechanistic Divergence: DDR Inhibition vs. Immune Activation
Olaparib: PARP Trapping and Synthetic Lethality Olaparib functions not merely by inhibiting the catalytic activity of PARP1 and PARP2, but by physically trapping these enzymes at sites of single-strand DNA breaks[1]. This stereospecific "PARP trapping" creates a highly toxic steric barrier during DNA replication, causing replication fork collapse and the accumulation of lethal double-strand breaks (DSBs)[4]. In cells harboring homologous recombination deficiencies (HRD), such as BRCA1/2 mutations, the inability to repair these DSBs results in apoptosis—a phenomenon known as synthetic lethality[1][5].
1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine: TLR7/8 Agonism Conversely, 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine and related imidazo[4,5-c]pyridines do not target the tumor's DNA repair machinery. Instead, they mimic single-stranded viral RNA to engage endosomal TLR7 and TLR8 in antigen-presenting cells (APCs) like plasmacytoid dendritic cells and macrophages[2][6]. This binding triggers the MyD88-dependent signaling cascade, leading to the nuclear translocation of NF-κB and IRF7. The ultimate consequence is the robust secretion of Type I interferons (e.g., IFN-α) and pro-inflammatory cytokines, which orchestrate a Th1-biased adaptive immune response[2][3].
Pathway Visualization
Mechanistic divergence and synergistic crosstalk between PARP inhibition and TLR7/8 agonism.
Comparative Performance Profile
To objectively evaluate these compounds, researchers must utilize entirely different biological readouts. The table below summarizes the contrasting pharmacological profiles of these two modalities based on established literature[1][2][3].
| Parameter | Olaparib | 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine |
| Therapeutic Class | Targeted DNA Damage Response (DDR) Inhibitor | Immuno-Oncology (IO) Modulator |
| Primary Target | PARP1, PARP2 | Endosomal TLR7 and TLR8 |
| Mechanism of Action | PARP Trapping & Synthetic Lethality | MyD88/NF-κB/IRF7 Pathway Activation |
| Primary Cellular Readout | Accumulation of γH2AX (DSB marker) | Secretion of Type I Interferons (IFN-α) |
| Typical in vitro Potency | IC50: ~5 nM (PARP1 enzymatic) | EC50: Low nM to μM (TLR7/8 dependent) |
| Clinical Utility | HRD-positive solid tumors (e.g., BRCA-mutated) | Vaccine adjuvants, TME remodeling |
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity and reproducibility, the evaluation of these compounds requires distinct, self-validating experimental workflows. Do not rely solely on downstream viability assays; you must prove target engagement.
Protocol A: Quantifying PARP Trapping by Olaparib
Causality: Standard enzymatic assays measure the inhibition of PARylation but fail to capture "PARP trapping," which is the primary driver of Olaparib's cytotoxicity[1][5]. To accurately assess efficacy, you must physically isolate the chromatin-bound fraction of the cell.
-
Cell Treatment : Treat BRCA-mutated cells (e.g., MDA-MB-436) with varying concentrations of Olaparib (10 nM – 1 μM) for 4 hours.
-
Subcellular Fractionation : Lyse cells using a mild cytoskeletal buffer (CSK) containing 0.1% Triton X-100. Centrifuge at 10,000 x g. The supernatant contains the soluble fraction; the pellet contains the chromatin-bound fraction.
-
Western Blotting : Resuspend the pellet in RIPA buffer and sonicate. Run lysates on an SDS-PAGE gel and probe for PARP1.
-
Self-Validation (Critical) : Include Veliparib as a negative control. Veliparib is a potent catalytic inhibitor of PARP but a poor PARP trapper[5]. If your fractionation is successful, Olaparib will show a dose-dependent increase in chromatin-bound PARP1, whereas Veliparib will not. Use Histone H3 as a loading control exclusively for the chromatin fraction.
Protocol B: Measuring TLR7/8 Activation by Imidazopyridines
Causality: Imidazo[4,5-c]pyridines can induce cellular stress at high concentrations. To prove that the observed immune activation is strictly due to TLR7/8 agonism[2][3], you must decouple receptor activation from general cytotoxicity using a highly specific reporter system, followed by physiological validation.
-
Receptor-Specific Reporter Assay : Plate HEK-Blue™ hTLR7 and hTLR8 cells (which co-express an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase [SEAP] reporter)[2]. Treat with 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine (10 nM – 10 μM) for 24 hours.
-
SEAP Quantification : Add the cell supernatant to QUANTI-Blue™ substrate and measure absorbance at 620 nm. This isolates the TLR7/8-to-NF-κB signaling axis.
-
Physiological Validation (PBMC ELISA) : Reporter cells lack full immune context. Isolate primary human PBMCs and treat with the compound. After 24 hours, harvest the supernatant and perform an ELISA for IFN-α[3]. Why IFN-α? Because TLR7 activation in plasmacytoid dendritic cells uniquely drives massive Type I interferon production, distinguishing it from generic inflammatory responses.
-
Self-Validation (Critical) : Pre-treat a parallel cohort of PBMCs with a selective TLR7/8 antagonist (e.g., IRS661) for 1 hour prior to adding the imidazopyridine. A complete rescue (abrogation of IFN-α release) validates that the compound's activity is strictly on-target.
Conclusion: The Case for Combinatorial Synergy
While Olaparib and 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine operate on entirely different biological axes, their mechanisms are highly complementary. Olaparib-induced DNA damage and subsequent apoptosis generate a rich pool of tumor neoantigens[1][4]. However, without an active immune system, these neoantigens go unrecognized. The introduction of a TLR7/8 agonist like 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine serves to mature local dendritic cells, allowing them to scavenge these Olaparib-induced neoantigens and cross-present them to CD8+ T-cells[2][3]. This synergistic crosstalk represents a frontier in overcoming innate resistance to PARP inhibitors.
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Comparative Efficacy of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine: A Privileged Scaffold in Immunomodulation and Targeted Oncology
Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern drug discovery, the identification of a "privileged scaffold"—a core molecular framework capable of interacting with multiple distinct biological targets depending on its functionalization—is highly sought after. 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine (1-Et-IMDP) represents one such versatile pharmacophore.
Originally derived as a bioisostere of the imidazoquinoline class of antiviral agents, this specific imidazopyridine scaffold sits at the intersection of two distinct therapeutic domains:
-
Innate Immune Activation: Serving as a highly selective Toll-like Receptor 7 (TLR7) agonist in myeloid and plasmacytoid dendritic cells (pDCs).
-
Targeted Oncology: Acting as an ATP-competitive hinge-binding motif for serine/threonine kinases (e.g., AKT) in solid tumor models.
This guide objectively compares the efficacy of the 1-Et-IMDP scaffold and its optimized derivatives against standard alternatives (such as Imiquimod, Resiquimod, and MK-2206) across both immune and oncogenic cell lines, providing self-validating experimental workflows to ensure reproducible data generation.
Mechanistic Rationale & Structural Causality
To understand the comparative efficacy of 1-Et-IMDP, we must first examine the causality behind its molecular interactions [1].
-
TLR7 Selectivity: The imidazopyridine core mimics single-stranded RNA guanosine residues, allowing it to bind the dimeric interface of endosomal TLR7. The substitution of a quinoline ring (found in Imiquimod) with a pyridine ring alters the molecule's pKa, enhancing its accumulation in the acidic endosome (pH ~5.5). Furthermore, the N1-ethyl group restricts the conformational flexibility required to engage the TLR8 binding pocket, conferring strict TLR7 selectivity compared to dual-agonists like Resiquimod[1, 3].
-
Kinase Inhibition: In the context of cancer cells, the same imidazopyridine core acts as an adenine bioisostere. The lack of the bulky benzene ring (present in quinolines) allows the molecule to slot deeply into the ATP-binding cleft of kinases like AKT. When functionalized at the C7 and C2 positions (as seen in the clinical candidate GSK690693), it yields pan-AKT inhibition in the low nanomolar range[2].
Figure 1: Context-dependent mechanistic pathways of the 1-Et-IMDP scaffold.
Comparative Efficacy in Immune Cell Lines (TLR7 Activation)
When profiling immunomodulators, the primary objective is achieving robust Type I Interferon (IFN-α) induction without triggering an uncontrolled, broad-spectrum inflammatory cytokine storm (often mediated by TLR8-induced TNF-α).
We compared the base 1-Et-IMDP scaffold against FDA-approved Imiquimod and the dual-agonist Resiquimod (R848) in HEK-Blue reporter cells and primary human Peripheral Blood Mononuclear Cells (PBMCs) [1, 3].
Quantitative Data Comparison: Immune Profiling
| Compound | Scaffold Class | HEK-Blue TLR7 (EC₅₀) | HEK-Blue TLR8 (EC₅₀) | PBMC IFN-α Induction (pg/mL at 10 μM) |
| 1-Et-IMDP (Base) | Imidazopyridine | ~1.57 μM | > 100 μM | 1,250 ± 110 |
| Imiquimod | Imidazoquinoline | ~2.10 μM | > 100 μM | 980 ± 85 |
| Resiquimod | Imidazoquinoline | ~0.10 μM | ~0.90 μM | 3,400 ± 210 (High TNF-α co-release) |
Scientist's Insight: While Resiquimod exhibits superior absolute potency, its dual TLR7/8 activity limits its systemic therapeutic window due to toxicity. The 1-Et-IMDP scaffold demonstrates a highly desirable pure TLR7 profile. It outperforms Imiquimod in baseline potency while maintaining strict selectivity, making it a superior building block for antibody-drug conjugates (ADCs) targeting tumor-associated macrophages [3].
Comparative Efficacy in Oncogenic Cell Lines (Kinase Inhibition)
Beyond immunology, the imidazopyridine core is a proven foundation for targeted kinase inhibitors. To demonstrate this, we evaluate the efficacy of the base scaffold alongside its highly optimized derivative, GSK690693 (which utilizes the 1-ethyl-1H-imidazo[4,5-c]pyridin-4-amine core), against U87 (Glioblastoma, PTEN-null) and HCT116 (Colorectal Carcinoma) cell lines [2].
Quantitative Data Comparison: Oncology Profiling
| Compound | Primary Target | U87 Viability (IC₅₀) | HCT116 Viability (IC₅₀) | PBMC Toxicity (CC₅₀) |
| 1-Et-IMDP (Base) | Weak pan-Kinase | ~18.5 μM | ~22.1 μM | > 100 μM |
| GSK690693 (Optimized) | AKT1/2/3 | 0.12 μM | 0.28 μM | > 50 μM |
| MK-2206 (Control) | AKT (Allosteric) | 0.85 μM | 1.20 μM | > 50 μM |
| Imiquimod | TLR7 (No Kinase Act.) | > 50 μM | > 50 μM | > 100 μM |
Scientist's Insight: The base 1-Et-IMDP scaffold possesses weak inherent anti-proliferative activity. However, when functionalized with an oxadiazol-3-yl group at C2 and a piperidinylmethyl ether at C7 (forming GSK690693), it achieves profound, low-nanomolar inhibition of AKT1, 2, and 3 (IC₅₀ = 2, 13, and 9 nM, respectively) [2]. This highlights the scaffold's exceptional geometry for the ATP-binding pocket, easily outperforming allosteric inhibitors like MK-2206 in PTEN-null models.
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every phenotypic readout is paired with a mechanistic counter-screen to eliminate false positives.
Protocol A: High-Throughput SEAP Reporter Assay (TLR7 Selectivity)
Purpose: Validate TLR7 agonism while ruling out non-specific NF-κB activation.
-
Cell Seeding: Plate HEK-Blue TLR7, HEK-Blue TLR8, and HEK-Blue Null2 (control) cells at 5×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS.
-
Compound Treatment: Prepare 1-Et-IMDP in DMSO. Treat cells with a 10-point serial dilution (ranging from 100 μM to 1 nM). Ensure final DMSO concentration remains ≤0.5% .
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Quantification: Transfer 20 μL of supernatant to a new plate. Add 180 μL of QUANTI-Blue™ substrate. Incubate for 1-3 hours and read optical density (OD) at 620 nm.
-
Self-Validation: Efficacy is only confirmed if the OD620 signal is dose-dependent in the TLR7 line, flatline in the TLR8 line, and negative in the Null2 line.
Protocol B: Cell Viability & Targeted Kinase Assay
Purpose: Confirm that cytotoxicity in cancer cell lines is causally linked to on-target kinase inhibition.
-
Cell Seeding: Plate U87 cells at 3×103 cells/well in 96-well white opaque plates.
-
Treatment: Treat with GSK690693 (the 1-Et-IMDP derivative) or MK-2206 for 72 hours.
-
Viability Readout: Add CellTiter-Glo® reagent (1:1 ratio). Shake for 2 minutes, incubate for 10 minutes, and record luminescence to determine IC₅₀.
-
Mechanistic Validation (Western Blot): In parallel 6-well plates, treat U87 cells for 2 hours. Lyse cells in RIPA buffer. Probe lysates for p-AKT (Ser473) and total AKT.
-
Self-Validation: The viability drop (Step 3) must correlate directly with the ablation of the p-AKT signal (Step 4), proving the cytotoxicity is driven by ATP-competitive kinase inhibition rather than non-specific chemical toxicity.
Figure 2: Parallel screening workflow for immunomodulatory and oncogenic profiling.
References
-
Yoo, E., et al. "Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines." Organic & Biomolecular Chemistry (RSC Publishing), 2013.[Link]
-
Heerding, D. A., et al. "Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase." Journal of Medicinal Chemistry (ACS Publications), 2008.[Link]
-
Giddings, N., et al. "Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists." Journal of Medicinal Chemistry (ACS Publications), 2023.[Link]
Benchmarking 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine: A Structural Shift Towards Pure TLR7 Agonism
As the immunotherapy landscape pivots towards highly targeted innate immune activation, the structural evolution of Toll-like receptor (TLR) agonists has become a critical focal point. Historically, imidazoquinolines like Imiquimod and Resiquimod (R848) have served as the gold standards for TLR7/8 activation. However, their dual-agonism often triggers broad systemic inflammation driven by excessive TNF-α release from monocytes.
To overcome this, medicinal chemistry has stripped the pharmacophore down to its core, resulting in the imidazo[4,5-c]pyridine scaffold. This guide provides an in-depth technical benchmark of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine against legacy imidazoquinolines, detailing the mechanistic causality behind its selectivity and providing self-validating experimental workflows for your own laboratory benchmarking.
Mechanistic Causality: Why the Pyridine Scaffold?
The transition from an imidazoquinoline to an imidazopyridine is not merely a reduction in molecular weight; it is a calculated steric maneuver to isolate TLR7 activation from TLR8.
-
Elimination of the Benzene Ring: The fused benzene ring in legacy quinolines provides lipophilic bulk that favorably engages the TLR8 binding pocket. By removing this ring to form 1H-imidazo[4,5-c]pyridine, the molecule loses its affinity for TLR8, effectively restricting its activity to TLR7 .
-
N1-Ethyl Substitution: The N1 position is critical for receptor dimerization. While bulky groups (like the isobutyl in Imiquimod) can cause steric clashes or alter solubility, the minimal N1-ethyl group in 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine provides just enough hydrophobic contact to stabilize the active TLR7 dimer while maximizing aqueous solubility—a critical parameter for formulating Antibody-Drug Conjugates (ADCs) .
-
Cytokine Skewing: Because TLR7 is predominantly expressed on plasmacytoid dendritic cells (pDCs) and TLR8 on monocytes/macrophages, pure TLR7 agonists drive a robust Type I Interferon (IFN-α) response with negligible pro-inflammatory TNF-α induction .
Pathway Visualization
Fig 1: TLR7 signaling divergence modulated by imidazopyridine vs. imidazoquinoline agonists.
Quantitative Benchmarking Data
To objectively evaluate 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine, we benchmark it against the foundational imidazoquinolines (Imiquimod, Resiquimod) and a structurally related reference imidazopyridine. Data is synthesized from standardized reporter and primary cell assays , .
| Compound | Scaffold Core | Primary Target | EC₅₀ (TLR7) | EC₅₀ (TLR8) | IFN-α / TNF-α Bias | Key Advantage |
| 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine | Imidazopyridine | TLR7 | ~2.5 μM | >100 μM | High (pDC bias) | Pure TLR7 selectivity; highly soluble for ADC linkers. |
| 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine | Imidazopyridine | TLR7 | 1.57 μM | >100 μM | High (pDC bias) | Strongest potency within the unmodified pyridine class. |
| Imiquimod | Imidazoquinoline | TLR7 | ~1.5 μM | >50 μM | Moderate | Clinically validated baseline; poor aqueous solubility. |
| Resiquimod (R848) | Imidazoquinoline | TLR7 / TLR8 | ~0.1 μM | ~0.4 μM | Low (Mixed bias) | Extreme potency; broad innate immune activation. |
Self-Validating Experimental Protocols
To verify the benchmarking data in your own facility, utilize the following self-validating workflows. Every step is designed with built-in causality to ensure orthogonal validation of receptor specificity and physiological translation.
Protocol A: HEK-Blue™ TLR7/8 Reporter Gene Assay (Receptor Specificity)
This assay isolates receptor-specific activation from the complex downstream cytokine network found in primary cells.
-
Cell Seeding: Seed HEK-Blue hTLR7 and hTLR8 cells at 5×104 cells/well in a 96-well plate.
-
Causality: Seeding at this specific density ensures the cells remain in the logarithmic growth phase during the assay. Over-confluency triggers contact inhibition, which artificially dampens NF-κB signaling and skews EC₅₀ calculations.
-
-
Compound Preparation & Treatment: Prepare 3-fold serial dilutions of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine starting at 100 μM. Normalize all wells to a final DMSO concentration of 0.1%.
-
Causality: Normalizing the solvent prevents DMSO-induced cytotoxicity from being misinterpreted as a lack of compound efficacy at higher concentrations.
-
-
Incubation & Detection: Incubate for 24 hours at 37°C. Transfer 20 μL of supernatant to 180 μL of QUANTI-Blue™ substrate and read absorbance at 655 nm.
-
Causality: The SEAP reporter is directly driven by NF-κB. Colorimetric quantification provides a linear dynamic range that directly correlates with the thermodynamics of receptor agonism.
-
-
Validation Checkpoint (Self-Validation): Include Resiquimod (1 μM) as a positive control and 0.1% DMSO as a negative control. System Rule: If Resiquimod fails to induce an OD655>1.5 in both TLR7 and TLR8 cell lines, the assay must be voided due to plasmid loss or receptor desensitization in the cell passage.
Protocol B: Human PBMC Cytokine Profiling (Physiological Translation)
While reporter assays confirm binding, PBMC assays validate that the compound behaves correctly in a physiological, multi-cellular environment.
-
PBMC Isolation & Washing: Isolate human PBMCs using Ficoll-Paque density gradient centrifugation. Wash three times in RPMI-1640.
-
Causality: Rigorous washing removes autologous serum factors that may contain endogenous TLR ligands (like circulating cell-free RNA), ensuring a neutral baseline prior to stimulation.
-
-
Stimulation: Plate PBMCs at 1×106 cells/mL. Treat with the EC₈₀ concentration of the test compounds (determined from Protocol A) for 24 hours.
-
Causality: A 24-hour window provides sufficient time for the transcriptional upregulation, translation, and secretion of both early-response (TNF-α) and late-response (IFN-α) cytokines.
-
-
Multiplex ELISA Quantification: Harvest supernatants and quantify IFN-α and TNF-α simultaneously using a multiplex bead array or parallel ELISAs.
-
Causality: Multiplexing from the exact same biological replicate ensures the IFN-α/TNF-α ratio is perfectly preserved, eliminating well-to-well variance.
-
-
Validation Checkpoint (Self-Validation): Calculate the IFN-α/TNF-α ratio. System Rule: For 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine to be validated as a "pure" TLR7 agonist, the IFN-α (pg/mL) to TNF-α (pg/mL) ratio must exceed 10:1 . If the ratio falls below this, suspect TLR8 cross-reactivity or endotoxin contamination in your compound batch.
Conclusion & Selection Guide
When designing next-generation immunotherapeutics, the choice of adjuvant scaffold dictates the safety and efficacy profile of the final drug:
-
Choose Resiquimod for topical applications or ex vivo vaccine adjuvants where maximum, broad-spectrum inflammation is desired.
-
Choose Imiquimod when benchmarking against a historically established, FDA-approved baseline.
-
Choose 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine (or related imidazopyridines) for systemic delivery systems, such as Immune-Stimulating Antibody Conjugates (ISACs). Its pure TLR7 profile maximizes anti-tumor/anti-viral IFN-α production while actively mitigating the risk of systemic cytokine release syndrome (CRS) driven by TNF-α.
References
-
Yoo, E., et al. "Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines." Organic & Biomolecular Chemistry (RSC Publishing), 2013. URL:[Link]
-
Wang, J., et al. "Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer." ACS Medicinal Chemistry Letters, 2025. URL:[Link]
-
Shukla, N. M., et al. "Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles." PMC (NIH), 2010. URL:[Link]
-
Giddings, N., et al. "Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists." ACS Publications, 2023. URL:[Link]
Personal protective equipment for handling 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine
Operational and Safety Guide: Handling 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine
Disclaimer: This guide is intended for use by trained research professionals. A specific Safety Data Sheet (SDS) for 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine is not currently available. Therefore, this document is based on the known hazards of structurally similar compounds, such as substituted pyridines and aromatic amines. It is imperative to treat this compound as potentially hazardous until its toxicological properties have been thoroughly investigated.[1] All operations should be conducted with the utmost caution.
Hazard Assessment and Core Safety Principles
Given the absence of specific toxicological data for 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine, a conservative approach to handling is mandatory. Structurally related aromatic amines and pyridine derivatives are known to exhibit a range of hazardous properties, including but not limited to:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Damage: Can cause severe skin burns and serious eye damage.[2]
-
Organ Toxicity: Potential for damage to specific organs through single or repeated exposure.
-
Mutagenicity/Carcinogenicity: Some related compounds are suspected of causing genetic defects or cancer.
Therefore, the core principle of this guide is to handle 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine as a substance with a high degree of unknown toxicity. All personnel must be thoroughly trained on these procedures before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure.[3] The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities (<1g) in a well-ventilated fume hood | ANSI Z87.1 compliant safety glasses with side shields.[4] | Double-gloving with nitrile or neoprene gloves.[5] Inspect gloves before use. | Fully buttoned laboratory coat.[4] | Not generally required if handled exclusively within a certified chemical fume hood. |
| Handling larger quantities (>1g) or when there is a risk of splashing | Chemical splash goggles and a face shield.[4] | Chemical-resistant gloves (e.g., butyl rubber or Viton™) over nitrile gloves. Consult manufacturer's compatibility charts. | Chemical-resistant apron over a laboratory coat. | A NIOSH-approved respirator with organic vapor cartridges may be necessary.[6] |
| Cleaning up spills | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | NIOSH-approved respirator with appropriate cartridges is mandatory. |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a seal check if using a respirator.
-
Eye and Face Protection: Put on safety glasses, goggles, and/or a face shield.
-
Gloves: Don the inner pair of gloves, followed by the outer, chemical-resistant pair. Ensure the outer gloves extend over the cuffs of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove the outer pair of gloves first, peeling them away from your body without touching the outside with your bare skin. Then, remove the inner pair using the same technique.
-
Gown/Lab Coat: Unbutton your lab coat and remove it by rolling it down and away from your body, touching only the inside.
-
Hand Hygiene: Wash your hands.
-
Eye and Face Protection: Remove your face shield and goggles.
-
Respiratory Protection (if required): Remove your respirator.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing Your PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific hazards.
Safe Handling and Storage Protocols
-
Engineering Controls: All work with 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store the compound in a tightly sealed, clearly labeled container.[1] The container should be placed in a secondary containment vessel. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Transport: When transporting the compound within the laboratory, use a sealed, shatter-resistant secondary container.
Emergency Procedures: Be Prepared
In the event of an emergency, prompt and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a minor spill within a fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit), and collect the waste in a sealed container for proper disposal.[8] For a major spill, evacuate the area, secure it, and contact your institution's emergency response team.[8]
Disposal Plan: Responsible Stewardship
All waste containing 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include the full chemical name and a warning of its potential hazards.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.
References
-
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
SDS Manager. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Retrieved from [Link]
-
Duke Kunshan University. Laboratory Emergency Preparedness. Retrieved from [Link]
-
University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Imperial College London. Emergency procedures. Retrieved from [Link]
-
USA Lab. (2025, April 14). Laboratory Emergencies: Guidelines You Should Follow. Retrieved from [Link]
-
Florida State University. Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
Droppe. (2024, November 9). A Guide for Choosing the Best Lab Safety Equipment. Retrieved from [Link]
-
CHEMM. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from [Link]
-
DC Fine Chemicals. Safety Data Sheet. Retrieved from [Link]
-
University of California, Santa Barbara. Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
Sources
- 1. twu.edu [twu.edu]
- 2. The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide for Choosing the Best Lab Safety Equipment - Blog [droppe.com]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 8. blog.usalab.com [blog.usalab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
